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  • Product: 3-Methylpimelic acid
  • CAS: 10200-31-4

Core Science & Biosynthesis

Foundational

3-Methylpimelic Acid: Chemical Architecture, Synthesis, and Applications in Therapeutics and Polymer Science

Executive Summary 3-Methylpimelic acid (IUPAC: 3-methylheptanedioic acid; CAS: 10200-31-4) is a branched-chain dicarboxylic acid that serves as a critical intermediate in both advanced materials science and cellular meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylpimelic acid (IUPAC: 3-methylheptanedioic acid; CAS: 10200-31-4) is a branched-chain dicarboxylic acid that serves as a critical intermediate in both advanced materials science and cellular metabolomics. Unlike its linear counterpart (pimelic acid), the strategic placement of a methyl group at the C3 position introduces a chiral center and breaks molecular symmetry. This architectural nuance profoundly alters its intermolecular hydrogen-bonding capabilities, making it a highly valuable precursor for tuning the thermal properties of biodegradable polymers and serving as a distinct lipid biomarker in chemotherapeutic profiling.

Physicochemical Profiling and Structural Dynamics

The physical properties of 3-methylpimelic acid dictate its behavior in both synthetic reactions and biological systems. The C3 methyl branch increases the molecule's steric bulk, which disrupts crystal lattice packing. Consequently, derivatives of this acid exhibit lower melting points and enhanced solubility in organic solvents compared to linear aliphatic diacids.

In biological contexts, its partition coefficient (XLogP3 = 0.9) indicates a delicate amphiphilic balance, allowing it to be retained within intracellular lipid pools while remaining soluble enough for cytosolic transport and detection via liquid chromatography-high resolution mass spectrometry (LC-HRMS).

Table 1: Quantitative Physicochemical Properties

PropertyValueSource/Methodology
IUPAC Name 3-methylheptanedioic acidComputed LexiChem 2.6.6
CAS Number 10200-31-4PubChem 1
Molecular Formula C8H14O4PubChem 1
Molecular Weight 174.19 g/mol PubChem 1
XLogP3 (Lipophilicity) 0.9XLogP3 3.0 1
Topological Polar Surface Area 74.6 ŲCactvs 3.4.6.11 1
Rotatable Bonds 6COCONUT 2
Hydrogen Bond Donors 2COCONUT 2

Validated Synthesis Workflow: The Malonic Ester Route

Direct functionalization of linear alkanes lacks regiocontrol. To synthesize 3-methylpimelic acid with high fidelity, researchers utilize a bottom-up approach starting from a pre-branched precursor: β-Methyl-δ-valerolactone (MVL) . The following self-validating protocol guarantees precise chain extension while preventing unwanted side reactions 3.

Step-by-Step Methodology
  • Lactone Ring Opening & Halogenation:

    • Action: Treat MVL with 33% (w/w) Hydrobromic acid (HBr) in acetic acid.

    • Causality: The acidic environment protonates the lactone oxygen, increasing electrophilicity at the carbonyl carbon. Bromide acts as a nucleophile, opening the ring to yield 5-bromo-3-methylpentanoic acid. This provides a highly reactive primary alkyl halide terminus essential for subsequent C-C bond formation.

  • Fischer Esterification (Protection):

    • Action: React the crude brominated acid with ethanol under acidic catalysis to form an ethyl ester.

    • Causality: This step is a critical self-validation checkpoint. Protecting the carboxylic acid moiety prevents unwanted intramolecular cyclization and neutralizes the acidic proton, which would otherwise quench the basic reagents used in the next step.

  • Malonic Ester Alkylation (Chain Extension):

    • Action: Deprotonate diethyl malonate using sodium ethoxide to form a stabilized enolate, followed by the dropwise addition of the protected bromo-ester.

    • Causality: The enolate performs an S_N2 nucleophilic attack on the primary bromide. This precisely extends the carbon framework by two carbons, embedding the necessary backbone length while retaining the β-methyl stereocenter.

  • Hydrolysis and Decarboxylation:

    • Action: Subject the resulting tri-ester to basic hydrolysis (saponification), followed by acidification and thermal decarboxylation (heating >150°C).

    • Causality: Saponification converts all ester groups to carboxylates. Acidification yields a geminal diacid intermediate, which is thermally unstable. Heating drives off one equivalent of CO₂ via a cyclic six-membered transition state, yielding the final 7-carbon 3-methylpimelic acid.

Synthesis MVL β-Methyl-δ-valerolactone (MVL) Bromide Primary Bromide (via HBr/AcOH) MVL->Bromide Ring Opening Ester Bromide Ester (Fischer Esterification) Bromide->Ester Protection Malonate Malonic Ester Derivative (Nucleophilic Substitution) Ester->Malonate Chain Extension Product 3-Methylpimelic Acid (Hydrolysis & Decarboxylation) Malonate->Product Deprotection & -CO2

Workflow: Malonic ester synthesis of 3-methylpimelic acid from MVL.

Advanced Applications in Drug Development & Materials

Polymer Science: Thermoplastic Poly(ester-amide)s (PEAs)

In the development of resorbable medical devices (e.g., drug-eluting stents and degradable sutures), polymer flexibility and predictable degradation rates are paramount. 3-methylpimelic acid is converted to its diacid chloride derivative and reacted with diamidodiols to form alternating copolymers, such as PEA-2,7-Me 3.

Mechanistic Causality: The incorporation of the asymmetrical 3-methyl branch disrupts the highly ordered hydrogen-bonding network typical of linear polyamides. This structural irregularity significantly depresses the glass transition temperature (Tg) and melting temperature (Tm) compared to linear analogs. The resulting increase in free volume enhances polymer chain mobility, yielding a flexible thermoplastic elastomer that undergoes uniform hydrolytic degradation in physiological environments.

Cancer Metabolomics and Biomarker Discovery

In oncology, metabolic reprogramming is a critical indicator of both drug efficacy and cellular resistance. Recent high-resolution metabolomic profiling (via VTGE and LC-HRMS) of MCF-7 breast cancer cells treated with the anthracycline antibiotic Doxorubicin (DOX) identified 3-methylpimelic acid as a significantly altered intracellular metabolite 4.

Mechanistic Causality: DOX induces severe mitochondrial stress and caspase-3 independent apoptosis. This catastrophic cellular stress forces a rapid shift in lipid metabolism, specifically altering the beta-oxidation pathways of branched-chain fatty acids. The fluctuation of 3-methylpimelic acid levels serves as a downstream biochemical readout of this DOX-induced metabolic bottleneck. Tracking this metabolite provides researchers with a quantifiable biomarker to evaluate chemotherapeutic cytotoxicity and understand the distinct lipid profiles cancer cells deploy to support or fail proliferation.

Metabolism DOX Doxorubicin (DOX) Treatment MCF7 MCF-7 Breast Cancer Cells DOX->MCF7 Internalization Mito Mitochondrial Stress & Lipid Reprogramming MCF7->Mito Metabolic Shift Apoptosis Caspase-3 Independent Apoptosis Mito->Apoptosis Cell Death Metabolite Altered 3-Methylpimelic Acid Levels Mito->Metabolite Biomarker Release

Pathway: DOX-induced metabolic reprogramming altering 3-methylpimelic acid.

References

  • PubChem:3-Methylpimelic acid | C8H14O4 | CID 21510350.
  • COCONUT (COlleCtion of Open Natural ProdUcTs):3-methylpimelic acid.
  • National Center for Biotechnology Information (PMC):β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)
  • bioRxiv:A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell de

Sources

Exploratory

biosynthesis pathways of 3-methylpimelic acid in lipid metabolism

An In-depth Technical Guide to the Biosynthesis Pathways of 3-Methylpimelic Acid in Lipid Metabolism Authored by: Gemini, Senior Application Scientist Abstract 3-Methylpimelic acid, a branched-chain dicarboxylic acid, ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis Pathways of 3-Methylpimelic Acid in Lipid Metabolism

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methylpimelic acid, a branched-chain dicarboxylic acid, has been identified as a metabolite in various biological systems. While its precise physiological role and biosynthetic origins are not yet fully elucidated, emerging evidence suggests a link to lipid metabolism, particularly under conditions of metabolic stress or in certain disease states. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for 3-methylpimelic acid, drawing parallels with established principles of fatty acid synthesis and degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related metabolic disorders. We will delve into the putative enzymatic steps, precursor molecules, and regulatory considerations. Furthermore, this guide outlines robust experimental methodologies, including stable isotope tracing and metabolomics, to facilitate further investigation into this intriguing metabolic pathway.

Introduction to 3-Methylpimelic Acid

3-Methylpimelic acid is a seven-carbon dicarboxylic acid with a methyl group at the third carbon position[1]. Its structure suggests a relationship with both fatty acid and branched-chain amino acid metabolism. Dicarboxylic acids are often products of the omega-oxidation of fatty acids, a process that becomes more active when beta-oxidation is impaired or overloaded. The presence of a methyl branch points towards the incorporation of a precursor other than the usual two-carbon acetyl-CoA units in a standard fatty acid synthesis pathway. Understanding the biosynthesis of 3-methylpimelic acid is crucial as it may serve as a biomarker for specific metabolic dysregulations and could represent a novel therapeutic target.

Proposed Biosynthetic Pathway of 3-Methylpimelic Acid

While a definitive pathway for 3-methylpimelic acid biosynthesis has yet to be fully characterized, we can propose a scientifically plausible route based on known biochemical reactions in lipid metabolism. This putative pathway involves a modification of the fatty acid synthesis machinery, followed by omega-oxidation.

Initiation with a Branched-Chain Starter Unit

The synthesis of fatty acids is a cyclical process that typically begins with the condensation of acetyl-CoA (a two-carbon unit) with malonyl-CoA. We propose that the biosynthesis of 3-methylpimelic acid initiates with the substitution of acetyl-CoA with a three-carbon starter unit, propionyl-CoA . Propionyl-CoA can be derived from the catabolism of several sources, including the branched-chain amino acids valine and isoleucine, odd-chain fatty acids, and cholesterol.

The initial condensation reaction would therefore be between propionyl-CoA and malonyl-CoA, catalyzed by a ketoacyl-ACP synthase (KAS) with a broader substrate specificity. This would form a five-carbon intermediate.

Chain Elongation

Following the initial condensation, the fatty acid synthase (FAS) complex would catalyze subsequent rounds of elongation, each adding a two-carbon unit from malonyl-CoA. For the synthesis of a seven-carbon backbone (pimelic acid), one round of elongation would occur after the initial condensation with propionyl-CoA. This process involves a series of reactions: condensation, reduction, dehydration, and another reduction, ultimately yielding a seven-carbon acyl-ACP.[2][3][4]

Termination and Release

The seven-carbon methyl-branched acyl chain would then be released from the FAS complex, likely as a free fatty acid or a CoA thioester.

Omega-Oxidation to a Dicarboxylic Acid

The final step in the proposed pathway is the conversion of the methyl-branched seven-carbon fatty acid into a dicarboxylic acid. This is accomplished through omega-oxidation , which typically occurs in the endoplasmic reticulum. This process involves three key enzymatic steps:

  • Hydroxylation: A cytochrome P450 enzyme hydroxylates the terminal methyl group (the omega-carbon).

  • Oxidation to an Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.

  • Oxidation to a Carboxylic Acid: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, resulting in the formation of 3-methylpimelic acid.

The omega-oxidation pathway is generally upregulated when beta-oxidation of fatty acids is impaired, leading to an accumulation of fatty acids that are then shunted to this alternative catabolic route[5].

Visualizing the Proposed Pathway

3-Methylpimelic Acid Biosynthesis Proposed Biosynthesis of 3-Methylpimelic Acid cluster_fas Fatty Acid Synthase Complex cluster_omega Omega-Oxidation Propionyl_CoA Propionyl-CoA KAS Ketoacyl-ACP Synthase Propionyl_CoA->KAS Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->KAS Elongation_Cycle Elongation Cycle (Reduction, Dehydration, Reduction) KAS->Elongation_Cycle Methyl_Heptanoyl_ACP 3-Methylheptanoyl-ACP Elongation_Cycle->Methyl_Heptanoyl_ACP Thioesterase Thioesterase Methyl_Heptanoyl_ACP->Thioesterase Methyl_Heptanoic_Acid 3-Methylheptanoic Acid Hydroxylase Cytochrome P450 Hydroxylase Methyl_Heptanoic_Acid->Hydroxylase ADH Alcohol Dehydrogenase Hydroxylase->ADH ALDH Aldehyde Dehydrogenase ADH->ALDH Methylpimelic_Acid 3-Methylpimelic Acid ALDH->Methylpimelic_Acid Thioesterase->Methyl_Heptanoic_Acid Experimental Workflow Workflow for Elucidating the 3-Methylpimelic Acid Pathway cluster_hypothesis Hypothesis Generation cluster_validation In Vivo / In Vitro Validation cluster_analysis Data Analysis and Interpretation Hypothesis Propose Biosynthetic Pathway Isotope_Tracing Stable Isotope Tracing Hypothesis->Isotope_Tracing Metabolomics Untargeted Metabolomics Hypothesis->Metabolomics Enzyme_Assays In Vitro Enzyme Assays Hypothesis->Enzyme_Assays Genetic_Manipulation Genetic Manipulation (CRISPR) Hypothesis->Genetic_Manipulation LC_MS_Analysis LC-MS / GC-MS Analysis Isotope_Tracing->LC_MS_Analysis Metabolomics->LC_MS_Analysis Pathway_Confirmation Pathway Confirmation / Refinement Enzyme_Assays->Pathway_Confirmation Genetic_Manipulation->Pathway_Confirmation LC_MS_Analysis->Pathway_Confirmation

Sources

Foundational

Advanced Mass Spectrometry Characterization of 3-Methylpimelic Acid: Fragmentation Mechanisms and Analytical Workflows

Executive Summary 3-Methylpimelic acid (3-MPA), also known as 3-methylheptanedioic acid, is a branched-chain dicarboxylic acid with a molecular weight of 174.19 g/mol [1]. In recent years, it has emerged as a critical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylpimelic acid (3-MPA), also known as 3-methylheptanedioic acid, is a branched-chain dicarboxylic acid with a molecular weight of 174.19 g/mol [1]. In recent years, it has emerged as a critical endogenous biomarker in single-cell mass spectrometry, revealing cell-to-cell metabolic variability and sex-specific toxicological responses to environmental pollutants[2]. For researchers and drug development professionals, distinguishing 3-MPA from its linear isomers (e.g., suberic acid) requires a rigorous understanding of its collision-induced dissociation (CID) behavior.

This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation pattern of 3-methylpimelic acid in negative electrospray ionization (ESI) mode, coupled with a self-validating experimental protocol designed for high-throughput metabolomics.

Physicochemical Grounding and Ionization Dynamics

Dicarboxylic acids present unique ionization dynamics. While positive ion mode often suffers from complex sodium or potassium adduct formations, negative ion mode (ESI-) is the gold standard for these compounds. The presence of two terminal carboxyl groups allows for highly efficient deprotonation, yielding a stable [M−H]− precursor ion at m/z 173.08.

The structural branching at the C3 position of 3-MPA introduces steric hindrance and alters the electron density along the aliphatic backbone. This branching fundamentally dictates the energy thresholds required for carbon-carbon bond fission compared to unbranched aliphatic diacids.

Mechanistic Elucidation of CID Fragmentation Pathways

When subjected to CID in a quadrupole time-of-flight (Q-TOF) or triple quadrupole (TQ) mass spectrometer, the [M−H]− ion of 3-MPA undergoes highly specific, energy-dependent rearrangements[3].

Pathway A: Dehydration via Ion-Neutral Complexes

At low collision energies (10–15 eV), the primary fragmentation is the neutral loss of water (-18 Da), producing an ion at m/z 155.07. Mechanistically, this is not a simple hydroxyl cleavage. It involves an intramolecular interaction where the deprotonated carboxylate group acts as a base, abstracting a proton from the α -carbon of the intact carboxylic acid, facilitating the expulsion of H2​O [3].

Pathway B: Concerted Decarboxylation

At medium collision energies (15–20 eV), the precursor ion undergoes a neutral loss of carbon dioxide (-44 Da) to yield m/z 129.09. This process is driven by a 1,5-proton shift from the intact carboxyl group to the α -methylene moiety, stabilizing the terminal negative charge and facilitating the release of CO2​ .

Pathway C: Formation of the Ynolate Anion

As collision energy increases (20–25 eV), a combined loss of H2​O and CO2​ (-62 Da) occurs, generating a highly reactive ynolate anion at m/z 111.08[3]. This sequential fragmentation ( [M−H]−→[M−H−H2​O]−→[M−H−H2​O−CO2​]− ) is a hallmark of acyclic dicarboxylic acids.

Pathway D: Diagnostic Backbone Cleavage

To definitively identify the methyl branch at C3, high collision energies (>30 eV) are utilized to force C-C bond fission. Cleavage adjacent to the tertiary carbon (C3) yields diagnostic fragments at m/z 87.04 and m/z 115.07, differentiating 3-MPA from linear suberic acid.

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 173.08 H2O Dehydrated Anion [M-H-H2O]⁻ m/z 155.07 M->H2O -H2O (-18 Da) Low CE CO2 Decarboxylated Anion [M-H-CO2]⁻ m/z 129.09 M->CO2 -CO2 (-44 Da) Med CE Cleavage Diagnostic Cleavage m/z 87.04 / 115.07 M->Cleavage C-C Fission High CE Ynolate Ynolate Anion [M-H-H2O-CO2]⁻ m/z 111.08 H2O->Ynolate -CO2 (-44 Da) High CE CO2->Ynolate -H2O (-18 Da) High CE

Collision-induced dissociation (CID) pathways of 3-methylpimelic acid.

Quantitative Data Summary

The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for targeted quantification.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
173.08155.0718 ( H2​O )Dehydrated anion12
173.08129.0944 ( CO2​ )Decarboxylated anion18
173.08111.0862 ( H2​O + CO2​ )Ynolate anion24
173.0887.0486 ( C4​H6​O2​ ) α -cleavage at C3 branch32
173.08115.0758 ( C3​H6​O ) β -cleavage at C3 branch35

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates causality-driven steps and a self-validating internal standard (ISTD) system.

Step 1: Matrix Extraction (Liquid-Liquid Extraction)
  • Action: Aliquot 100 µL of biological sample (e.g., cell lysate or urine) and spike with 10 µL of D4​ -pimelic acid (1 µg/mL) as an internal standard. Add 10 µL of 1M HCl to adjust the pH to < 3.0.

  • Causality: Dicarboxylic acids are highly polar. Acidifying the matrix protonates the carboxylate groups, neutralizing the molecule and forcing it into the organic phase during extraction.

  • Action: Add 400 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 14,000 x g for 10 minutes. Extract the upper organic layer.

Step 2: Reconstitution
  • Action: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Reconstituting the sample in a solvent that matches the initial UPLC mobile phase conditions prevents solvent-induced peak distortion (peak splitting or fronting) upon injection.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid serves a dual purpose: it suppresses ionization in the liquid phase (keeping the diacid protonated for sharp chromatographic retention) while allowing efficient gas-phase deprotonation in the ESI source.

Step 4: System Suitability & Self-Validation
  • Action: Monitor the area ratio of 3-MPA to the D4​ -pimelic acid ISTD. Run a matrix blank and a solvent blank before and after the sample cohort.

  • Causality: The D4​ -ISTD co-elutes with the target analytes, experiencing the exact same matrix suppression effects in the ESI source. If the absolute area of the ISTD drops by >30% compared to a neat standard, the system flags severe matrix effects, invalidating the run until sample dilution or further cleanup is performed.

Workflow S1 1. LLE Extraction (pH < 3.0) S2 2. UPLC Separation (C18 Column) S1->S2 S3 3. ESI(-) Ionization (Deprotonation) S2->S3 S4 4. CID Fragmentation (Q-TOF / TQ) S3->S4 S5 5. Data Validation (Isotope ISTD) S4->S5

Self-validating LC-MS/MS analytical workflow for dicarboxylic acid quantification.

Conclusion

The mass spectrometry fragmentation pattern of 3-methylpimelic acid is defined by the highly predictable loss of water and carbon dioxide, culminating in the formation of a stable ynolate anion. However, true analytical confidence in identifying this specific branched isomer relies on capturing the high-energy C-C cleavage fragments (m/z 87.04 and 115.07). By employing the causality-driven extraction and self-validating LC-MS/MS protocols outlined above, researchers can achieve robust, reproducible quantification of 3-MPA in complex biological matrices.

References

  • PubChem . "3-Methylpimelic acid | C8H14O4 | CID 21510350". National Center for Biotechnology Information. Available at:[Link]

  • Analytical Chemistry (ACS Publications) . "High-Throughput Single-Cell Mass Spectrometry Reveals Sex-Specific Metabolic Responses to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate in Zebrafish Liver Cells" (April 2025). Available at:[Link]

  • Canadian Journal of Chemistry . "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives". Available at:[Link]

Sources

Exploratory

3-Methylpimelic Acid: High-Resolution Mass Spectrometry Workflows and Physico-Chemical Profiling

Executive Summary In the rapidly evolving field of metabolomics, the accurate identification and quantification of low-abundance organic acids are critical for understanding cellular rewiring during drug response and env...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of metabolomics, the accurate identification and quantification of low-abundance organic acids are critical for understanding cellular rewiring during drug response and environmental exposure. 3-Methylpimelic acid (a branched-chain dicarboxylic acid) has emerged as a distinct intracellular metabolite of interest, particularly in cancer cell lines and single-cell metabolic profiling.

This whitepaper provides an authoritative guide on the exact mass, molecular weight, and physico-chemical properties of 3-methylpimelic acid. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) methodology, explaining the mechanistic causality behind each experimental choice to ensure robust, reproducible data acquisition.

Chemical Identity and Quantitative Specifications

To design an effective analytical workflow, we must first distinguish between Molecular Weight (calculated using the abundance-weighted average of atomic isotopes, useful for reagent preparation) and Exact Mass (calculated using the most abundant isotopes, essential for HRMS detection).

As a dicarboxylic acid, 3-methylpimelic acid contains two carboxyl groups, making it highly polar and acidic. Table 1 summarizes its core quantitative metrics derived from authoritative databases like.

Table 1: Physico-Chemical and Mass Specifications

PropertyValueScientific Relevance
IUPAC Name 3-methylheptanedioic acidDefines the 7-carbon backbone with a methyl branch at C3.
Chemical Formula C₈H₁₄O₄Determines isotopic distribution patterns.
Molecular Weight 174.19 g/mol Used for stoichiometric calculations and standard curve preparation.
Exact Mass (Monoisotopic) 174.0892 DaThe theoretical mass of the most abundant isotopologue; critical for HRMS.
PubChem CID 21510350Unique identifier for structural and literature cross-referencing.

The Causality of Analytical Parameters in HRMS

As application scientists, we do not select instrument parameters arbitrarily; every choice is driven by the molecule's fundamental physics and chemistry.

  • Ionization Mode Selection: Dicarboxylic acids possess two highly acidic protons. We causally select Negative Electrospray Ionization (ESI-) because the thermodynamic barrier to lose a proton ( [M−H]− ) is extremely low. This yields a highly abundant precursor ion at an exact m/z of 173.0819 .

  • Chromatographic Retention Strategy: 3-Methylpimelic acid is moderately polar. If analyzed in a neutral pH mobile phase, the carboxylate groups ionize in solution, causing the molecule to elute in the void volume of a standard Reverse-Phase (RP) C18 column. By acidifying the mobile phase (e.g., 0.1% formic acid), we force the equilibrium toward the protonated, uncharged state. This increases hydrophobic interactions with the C18 stationary phase, ensuring sharp peak shapes and reproducible retention times.

Table 2: HRMS Detection Parameters & Validation Logic

ParameterValue / SpecificationCausality / Self-Validating Mechanism
Precursor m/z 173.0819Monoisotopic exact mass of the deprotonated ion (C₈H₁₃O₄⁻).
Mass Accuracy < 5 ppm errorSelf-validates identity by eliminating isobaric interference from nominal mass overlaps.
Internal Standard Labeled Dicarboxylic Acid (e.g., d₄-Suberic Acid)Normalizes matrix-induced ion suppression and extraction losses, ensuring quantitative integrity.

Self-Validating Experimental Protocol: LC-HRMS Analysis

The following protocol outlines a closed-loop, self-validating methodology for extracting and quantifying 3-methylpimelic acid from biological matrices (e.g., cell cultures).

Step 1: Quenching and Metabolite Extraction
  • Rationale: Cellular metabolism operates on a sub-second timescale. We use ultra-cold solvents to simultaneously precipitate structural proteins and halt enzymatic degradation, preventing the artificial ex vivo generation or degradation of metabolites.

  • Action: Rapidly wash the cell pellet (e.g., 1×106 cells) with ice-cold PBS. Immediately add 1.0 mL of pre-chilled Methanol:Water (80:20, v/v) spiked with 1 µM of the internal standard.

  • Action: Vortex for 30 seconds, then sonicate in an ice bath for 10 minutes to ensure complete lysis.

Step 2: Clarification and Concentration
  • Action: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C.

  • Action: Transfer the supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

  • Action: Reconstitute the dried extract in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial chromatographic conditions.

Step 3: Chromatographic Separation (UPLC)
  • Column: High-efficiency C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Hold for 1 minute, ramp to 95% B over 10 minutes to elute hydrophobic lipids, hold for 2 minutes, and re-equilibrate for 3 minutes.

Step 4: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap mass spectrometer operating in ESI(-) mode.

  • Validation Checkpoint: The system is self-validating if (A) the mass error of the m/z 173.0819 peak is ≤ 5 ppm, (B) the isotopic distribution matches the theoretical C₈H₁₃O₄⁻ pattern, and (C) the retention time aligns with a neat analytical standard within ± 0.1 minutes.

Visualizing the Workflows

To conceptualize the experimental design and the physical chemistry of detection, the following diagrams map the operational logic.

LCHRMS_Workflow A 1. Biological Matrix (e.g., MCF-7 Cells) B 2. Biphasic Extraction (Quench & Deproteinize) A->B Cold MeOH/H2O C 3. RP-C18 Chromatography (Acidified Mobile Phase) B->C Supernatant D 4. ESI(-) Ionization (Deprotonation) C->D Eluate E 5. HRMS Detection (m/z 173.0819, <5 ppm) D->E [M-H]- Ion

Fig 1. Self-validating LC-HRMS workflow for 3-methylpimelic acid extraction and analysis.

Mass_Logic M 3-Methylpimelic Acid (C8H14O4) Exact Mass: 174.0892 Da Ion Precursor Ion [M-H]- m/z 173.0819 M->Ion ESI (-) Loss of H+ Frag1 Product Ion m/z 155.0713 (-H2O) Ion->Frag1 MS/MS (CID) Frag2 Product Ion m/z 129.0919 (-CO2) Ion->Frag2 MS/MS (CID)

Fig 2. ESI- ionization and theoretical collision-induced dissociation (CID) pathways.

Biological Significance and Field Applications

The precise quantification of 3-methylpimelic acid is not merely an analytical exercise; it has profound implications in modern pathology and toxicology:

  • Cancer Metabolomics & Drug Response: Recent studies utilizing Vertical Tube Gel Electrophoresis (VTGE) coupled with LC-HRMS have identified 3-methylpimelic acid as a distinct intracellular metabolite in . Its intracellular abundance is significantly altered upon treatment with chemotherapeutic agents like doxorubicin, suggesting that the molecule plays a role in the lipid and organic acid metabolic rewiring associated with drug-induced apoptosis [2].

  • Single-Cell Mass Spectrometry: Traditional bulk tissue analysis averages metabolic signals, often obscuring cell-to-cell variability. Advanced has demonstrated that 3-methylpimelic acid is a highly cell-specific metabolite. In toxicological assessments (e.g., exposure to polyfluoroalkyl substances), 3-methylpimelic acid was exclusively detected at the single-cell level, proving that high-resolution, single-cell techniques are required to unmask localized metabolic responses [3].

References

  • Title: 3-Methylpimelic acid | C8H14O4 | CID 21510350 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell death Source: bioRxiv URL: [Link]

  • Title: High-Throughput Single-Cell Mass Spectrometry Reveals Sex-Specific Metabolic Responses to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate in Zebrafish Liver Cells Source: Analytical Chemistry (ACS Publications) URL: [Link]

Foundational

Naturally Occurring Sources and Metabolic Flux of 3-Methyl Dicarboxylic Acids: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in metabolic profiling and assay development, I frequently encounter 3-methyl dicarboxylic acids (3-MDAs) as critical nodes in cellular bioenergetics and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in metabolic profiling and assay development, I frequently encounter 3-methyl dicarboxylic acids (3-MDAs) as critical nodes in cellular bioenergetics and secondary metabolite biosynthesis. These branched-chain organic acids are not merely metabolic exhaust; they are highly specific biomarkers for mitochondrial dysfunction, peroxisomal disorders, and unique microbial pathways. This technical guide provides an authoritative deep-dive into the natural sources, mechanistic pathways, and self-validating analytical protocols for the three most prominent naturally occurring 3-MDAs: 3-Methylaspartic acid (3-MAA) , 3-Methyladipic acid (3-MA) , and 3-Methylglutaric acid (3-MGA) .

Biological Sources and Mechanistic Pathways

3-Methylaspartic Acid (3-MAA): The Haloarchaeal and Antibiotic Precursor

L-threo-3-Methylaspartate is a rare, naturally occurring amino dicarboxylic acid[1]. Unlike standard amino acids, it is synthesized via the B12-dependent enzyme glutamate mutase, which catalyzes the reversible isomerization of L-glutamate[1]. In nature, 3-MAA is a critical intermediate in the carbon metabolism of haloarchaea (the Methylaspartate cycle) and serves as a vital starter unit in the biosynthesis of macrolactam polyketide antibiotics, such as vicenistatin and friulimicin[1].

The enzymatic deamination of 3-MAA to mesaconate and ammonia is catalyzed by 3-methylaspartate ammonia-lyase (MAL). From a structural biology perspective, the hydrophobic interactions formed by the methyl group of 3-MAA, alongside the amino group on carbon 2, are absolute molecular determinants for proper substrate binding within the MAL catalytic pocket[2].

MAA_Pathway Glutamate L-Glutamate 3 3 Glutamate->3 _MAA Glutamate Mutase (B12-dependent) Mesaconate Mesaconate + Ammonia _MAA->Mesaconate MAL Enzyme (Deamination) Antibiotics Macrolactam Antibiotics (e.g., Vicenistatin) _MAA->Antibiotics Biosynthetic Incorporation

Biosynthetic pathway of 3-Methylaspartic Acid via glutamate mutase and subsequent MAL deamination.

3-Methyladipic Acid (3-MA): Peroxisomal Phytanic Acid Catabolism

3-Methyladipic acid is a C7 branched-chain dicarboxylic acid that originates exclusively from the catabolism of dietary phytanic acid (a chlorophyll derivative found in ruminant fats and dairy)[3]. Under normal physiological conditions, phytanic acid undergoes peroxisomal α-oxidation mediated by phytanoyl-CoA hydroxylase (PHYH)[3].

However, in patients with Adult Refsum Disease—characterized by a genetic deficiency in PHYH—α-oxidation is blocked[3]. To prevent fatal lipid toxicity, the body shunts phytanic acid into the cytochrome P450-mediated ω-oxidation pathway [4]. This pathway oxidizes the terminal methyl group to a carboxyl group, creating a dicarboxylic acid that subsequently undergoes β-oxidation chain shortening to yield 3-MA[5]. During periods of acute stress or fasting, this ω-oxidation pathway serves as a critical functional reserve, leading to a massive, quantifiable increase in urinary 3-MA excretion[4].

MA_Pathway Phytanic_Acid Dietary Phytanic Acid (Chlorophyll derived) Alpha_Ox Peroxisomal α-Oxidation (PHYH enzyme) Phytanic_Acid->Alpha_Ox Normal Route Omega_Ox ω-Oxidation (Cytochrome P450) Phytanic_Acid->Omega_Ox Refsum Disease (PHYH Blocked) Pristanic_Acid Pristanic Acid Alpha_Ox->Pristanic_Acid Beta_Ox β-Oxidation Omega_Ox->Beta_Ox Dicarboxylic Acid Intermediate 3 3 Beta_Ox->3 _MA Chain Shortening

Phytanic acid ω-oxidation pathway yielding 3-Methyladipic Acid during peroxisomal blockages.

3-Methylglutaric Acid (3-MGA): Leucine Catabolism and the Acetyl-CoA Diversion Pathway

3-Methylglutaric acid is a C6 dicarboxylic organic acid primarily associated with mammalian mitochondrial metabolism[6]. It is generated through two distinct mechanisms:

  • Primary 3MGC Aciduria: Arises from genetic deficiencies in the leucine catabolic enzymes 3-methylglutaconyl-CoA hydratase (AUH) or HMG-CoA lyase (HMGCL)[7]. The blockage causes an accumulation of 3-methylglutaconyl-CoA (3-MGC-CoA), which is subsequently hydrolyzed by acyl-CoA thioesterases (ACOT) into 3-MGA[6].

  • Secondary 3MGC Aciduria (The Acetyl-CoA Diversion Pathway): In unrelated inborn errors of metabolism (e.g., Barth syndrome) that compromise the electron transport chain, the TCA cycle stalls[6]. The resulting toxic buildup of mitochondrial acetyl-CoA forces a reversal of flux. Acetyl-CoA is diverted into the synthesis of 3-MGC-CoA, which is again hydrolyzed to 3-MGA, effectively acting as a pressure-release valve for the mitochondria[6].

MGA_Pathway L_Leucine L-Leucine 3 3 L_Leucine->3 _MGC_CoA Diversion Pathway Secondary Aciduria _MGC_CoA->3 HMG_CoA HMG-CoA _MGC_CoA->HMG_CoA AUH (Hydratase) Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate HMGCL (Lyase) _MGA ACOT (Thioesterase) Primary Aciduria Acetyl_CoA_Pool Mitochondrial Acetyl-CoA Pool Acetyl_CoA_Pool->3

3-Methylglutaric Acid generation via leucine catabolism and the Acetyl-CoA diversion pathway.

Quantitative Data Presentation

To facilitate assay design and biomarker tracking, the physicochemical and biological parameters of these acids are summarized below:

CompoundIUPAC NameFormulaMonoisotopic MassPrimary Biological SourceKey Associated Enzyme(s)Clinical / Industrial Relevance
3-Methylaspartic Acid (2S,3S)-2-Amino-3-methylbutanedioic acidC5H9NO4147.05 DaHaloarchaea, Streptomyces spp.Glutamate mutase, MALPrecursor for macrolactam antibiotics (e.g., vicenistatin)
3-Methyladipic Acid 3-Methylhexanedioic acidC7H12O4160.07 DaMammalian peroxisomes (dietary phytanic acid catabolism)Cytochrome P450 (ω-oxidation)Urinary biomarker for Adult Refsum Disease
3-Methylglutaric Acid 3-Methylpentanedioic acidC6H10O4146.06 DaMammalian mitochondria (leucine catabolism)3-MGC-CoA hydratase (AUH), HMG-CoA lyaseBiomarker for primary/secondary 3-methylglutaconic aciduria

Self-Validating Experimental Protocols

As an application scientist, I mandate that experimental workflows must be self-validating. The following protocols are designed with intrinsic causality to prevent false positives and matrix interference.

Protocol 1: Extraction and GC-MS Quantification of 3-MGA and 3-MA from Urine

This protocol isolates highly polar dicarboxylic acids from complex biological matrices for precise quantification.

  • Internal Standard Addition: Aliquot 1.0 mL of urine into a glass centrifuge tube. Immediately spike with 50 µL of stable isotope-labeled internal standard (e.g., D3-3-MGA, 100 µg/mL).

    • Causality: Urine osmolality varies wildly. The isotopic standard perfectly co-extracts and co-elutes with the target analytes, acting as an internal calibration system to automatically correct for variable extraction recoveries and ion suppression.

  • Acidification & Liquid-Liquid Extraction (LLE): Add 6 M HCl dropwise until the pH is < 2.0. Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean vial.

    • Causality: At physiological pH, dicarboxylic acids are ionized (carboxylates) and highly water-soluble. Acidification to pH < 2 protonates the carboxyl groups, rendering the molecules uncharged and highly partitionable into the organic ethyl acetate phase.

  • Derivatization (Silylation): Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: Dicarboxylic acids are non-volatile and will degrade at high GC temperatures. Silylation replaces the active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability for flawless gas-phase separation.

  • GC-MS Analysis: Inject 1 µL onto a non-polar capillary column (e.g., DB-5MS). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the TMS-derivatives.

Protocol 2: Enzymatic Assay for 3-Methylaspartate Ammonia-Lyase (MAL) Activity

This continuous spectrophotometric assay measures the deamination of 3-MAA in real-time.

  • Reaction Buffer Preparation: Prepare a 0.25 M Tris-HCl buffer at pH 9.0, supplemented with 20 mM MgCl₂ and 1 mM KCl[2].

    • Causality: MAL is a metalloenzyme. Mg²⁺ and K⁺ are essential cofactors required to stabilize the enolate intermediate and maintain the structural integrity of the active site. The alkaline pH of 9.0 optimizes the proton abstraction step required for the elimination reaction[2].

  • Substrate Initiation: Pipette 190 µL of the reaction buffer containing 10 mM DL-threo-3-methylaspartic acid into a UV-transparent quartz microplate. Initiate the reaction by adding 10 µL of purified MAL enzyme.

  • Continuous UV Monitoring: Monitor the absorbance at 240 nm continuously for 10 minutes at 30°C using a microplate reader.

    • Causality: This is a label-free, self-validating readout. The substrate (3-MAA) does not absorb at 240 nm. However, the enzymatic elimination of ammonia generates mesaconate, which possesses an α,β-unsaturated carbonyl system (a conjugated double bond). This conjugation absorbs strongly at 240 nm (ε = 3850 M⁻¹ cm⁻¹), allowing for direct, real-time quantification of the reaction velocity without the need for secondary coupled enzymes[2].

References[1] Wikipedia Contributors. "L-threo-3-Methylaspartate." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/L-threo-3-Methylaspartate[2] Saez-Jimenez V, Sanader Maršić Ž, Lambrughi M, et al. "Structure-function investigation of 3-methylaspartate ammonia lyase reveals substrate molecular determinants for the deamination reaction." PLoS One. 2020;15(5):e0233467. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0233467[6] Jones DE, Perez L, Ryan RO. "3-Methylglutaric acid in energy metabolism." Clinica Chimica Acta. 2020;502:233-239. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994337/[4] Wierzbicki AS, Mayne PD, Lloyd MD, et al. "Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease." Journal of Lipid Research. 2003;44(8):1481-1488. URL: https://pubmed.ncbi.nlm.nih.gov/12700346/[7] Wikipedia Contributors. "3-Hydroxy-3-methylglutaryl-CoA lyase deficiency." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/3-Hydroxy-3-methylglutaryl-CoA_lyase_deficiency[3] Waterham HR, Wanders RJA, Leroy BP. "Adult Refsum disease." MedLink Neurology. URL: https://www.medlink.com/articles/adult-refsum-disease

Sources

Protocols & Analytical Methods

Method

synthesis of flexible polyamides using 3-methylpimelic acid

Application Note & Protocol Topic: Synthesis of Flexible Polyamides Utilizing 3-Methylpimelic Acid for Advanced Material Applications Abstract High-performance polyamides are a cornerstone of modern materials science, ye...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesis of Flexible Polyamides Utilizing 3-Methylpimelic Acid for Advanced Material Applications

Abstract

High-performance polyamides are a cornerstone of modern materials science, yet their inherent rigidity often limits their application in fields requiring mechanical compliance, such as biomedical devices, flexible electronics, and advanced robotics. This application note details the synthesis and characterization of novel, flexible polyamides by incorporating 3-methylpimelic acid, a branched-chain aliphatic dicarboxylic acid. The presence of a methyl group pendant to the main polymer chain disrupts intermolecular hydrogen bonding and crystalline packing, significantly enhancing polymer chain mobility and thus, flexibility. We provide a comprehensive guide covering the underlying principles of this approach, two detailed synthesis protocols (Melt Polycondensation and Low-Temperature Solution Polycondensation), and robust methods for structural, thermal, and mechanical characterization. This document is intended for researchers and scientists in polymer chemistry and materials science seeking to develop next-generation flexible materials.

The Principle: Engineering Flexibility with 3-Methylpimelic Acid

The exceptional strength and thermal stability of conventional aliphatic polyamides, such as Nylon 6,6, arise from the strong, regular hydrogen bonds formed between amide linkages on adjacent polymer chains. This intermolecular cohesion forces the chains into a tightly packed, semi-crystalline structure, which imparts rigidity.

To engineer flexibility, this structural regularity must be disrupted. 3-Methylpimelic acid (3-MPA) is an ideal monomer for this purpose.[1] Its seven-carbon backbone is comparable to other common diacids, but the critical feature is the methyl group at the 3-position.

Causality Behind Flexibility: When 3-MPA is incorporated into a polyamide backbone, the pendant methyl group acts as a "molecular bump." This steric hindrance prevents adjacent polymer chains from aligning closely, thereby weakening the collective strength of the hydrogen bonding network. This disruption lowers the energy required for bond rotation and chain segment movement, resulting in a material with a lower glass transition temperature (Tg) and increased flexibility.

Caption: Logical flow from monomer structure to final polymer properties.

Monomer Selection and Stoichiometric Control

The synthesis of high-molecular-weight polyamides is a step-growth polycondensation reaction. Achieving a high degree of polymerization is critically dependent on maintaining a precise 1:1 stoichiometric ratio between the dicarboxylic acid and diamine functional groups.

  • Dicarboxylic Acid: 3-Methylpimelic acid (3-MPA) is the primary monomer for imparting flexibility. For solution-phase reactions, it is often converted to its more reactive diacyl chloride derivative, 3-methylpimeloyl chloride, to enable lower reaction temperatures.

  • Diamine Co-monomer: The choice of diamine significantly influences the final properties.

    • Aliphatic Diamines (e.g., 1,6-hexamethylenediamine, 1,8-octanediamine): These co-monomers maintain a fully aliphatic backbone, resulting in polymers with lower Tg and melting points (Tm), suitable for applications demanding high flexibility and lower processing temperatures.

    • Aromatic Diamines (e.g., m-phenylenediamine, 4,4'-oxydianiline): Incorporating aromatic units enhances thermal stability and mechanical strength but reduces flexibility compared to fully aliphatic systems.[2][3]

Caption: Key monomers and the resulting polyamide repeating unit.

Synthesis Protocols

Two primary methods are presented for the synthesis of polyamides from 3-MPA. The choice of method depends on the reactivity of the chosen diamine and the desired scale and purity of the final polymer.

Protocol 1: Melt Polycondensation (Solvent-Free)

This method is ideal for synthesizing fully aliphatic polyamides from the dicarboxylic acid and diamine directly. It avoids solvents but requires high temperatures and vacuum to drive the reaction to completion by removing the water byproduct.[4][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Accurately weigh equimolar amounts of 3-methylpimelic acid and the chosen aliphatic diamine (e.g., 1,6-hexamethylenediamine). A slight excess of the more volatile diamine (~1-2 mol%) can be added to compensate for potential loss during heating.

    • Combine the monomers in a reaction vessel suitable for high-temperature and vacuum applications, equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Salt Formation & Pre-polymerization:

    • Flush the vessel thoroughly with dry nitrogen to create an inert atmosphere. Rationale: This prevents oxidation of the monomers at elevated temperatures.

    • Heat the vessel to 200-220°C with gentle stirring. The monomers will melt and react to form a low-molecular-weight prepolymer salt. The mixture will become a viscous, clear liquid.

  • Polycondensation:

    • Increase the temperature to 250-280°C. Water will be generated as a byproduct of amidation.

    • Once the temperature has stabilized, slowly apply a vacuum (to <1 torr) over 1-2 hours. Rationale: Removing the water of condensation is crucial to shift the reaction equilibrium towards the formation of a high-molecular-weight polymer, according to Le Chatelier's principle.

    • Continue heating under full vacuum for 3-4 hours.

  • Self-Validation Checkpoint:

    • The viscosity of the polymer melt will increase dramatically. The torque on the mechanical stirrer will rise, or a sample drawn from the melt with a glass rod will form long, tough fibers upon cooling.

  • Polymer Isolation:

    • Release the vacuum with nitrogen.

    • Extrude or pour the molten polymer onto a cooled, non-stick surface.

    • Allow the polymer to cool completely to room temperature. The resulting solid can be brittle before annealing.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it into a non-solvent (e.g., methanol), followed by drying under vacuum at 60-80°C.

Protocol 2: Low-Temperature Solution Polycondensation

This technique is preferred when using the more reactive 3-methylpimeloyl chloride, especially with less reactive aromatic diamines. The reaction is conducted in a solvent at or below room temperature.[6][7]

Step-by-Step Methodology:

  • Reagent & Solvent Preparation:

    • 3-Methylpimeloyl chloride must be synthesized from 3-MPA (e.g., using thionyl chloride) and purified by distillation before use.

    • The chosen diamine must be of high purity.

    • All glassware must be oven-dried to remove moisture.

    • The solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) must be anhydrous. Rationale: The acyl chloride is highly susceptible to hydrolysis, which would disrupt stoichiometry and cap the growing polymer chains.

  • Reaction Setup:

    • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve an accurately weighed amount of the diamine in the anhydrous solvent.

    • Add an acid scavenger, such as pyridine or triethylamine (2.2 equivalents per mole of diamine), to the solution. Rationale: The polycondensation reaction generates HCl as a byproduct, which must be neutralized to prevent protonation of the amine groups, which would render them unreactive.

    • Cool the flask to 0°C in an ice bath.

  • Polycondensation:

    • Dissolve an equimolar amount of 3-methylpimeloyl chloride in a small amount of anhydrous solvent.

    • Add the diacyl chloride solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. Rationale: The reaction is highly exothermic. A slow, controlled addition prevents a rapid temperature increase that could lead to side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours.

  • Self-Validation Checkpoint:

    • The viscosity of the solution will increase substantially as the polymer forms. Depending on the concentration, the solution may become too viscous to stir effectively.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a large excess of a vigorously stirred non-solvent (e.g., methanol, water, or ethanol) to precipitate the polymer.

    • A fibrous or powdered solid should form.

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, solvent, and the hydrochloride salt of the acid scavenger.

    • Dry the final polymer in a vacuum oven at 80-100°C for at least 24 hours to remove all residual solvent.

Caption: A generalized workflow for the synthesis and analysis of polyamides.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and to quantify the properties of the new flexible polyamide.

Technique Purpose Expected Result for 3-MPA Polyamide
FTIR Spectroscopy Confirm amide bond formation and disappearance of starting materials.Appearance of strong amide I (C=O stretch) at ~1640 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. Disappearance of carboxylic acid O-H and amine N-H stretches.
NMR Spectroscopy (¹H, ¹³C) Verify the polymer's chemical structure and purity.Spectra will show characteristic peaks for the aliphatic chains from both the diamine and 3-MPA, including a distinct signal for the methyl group. Integration should confirm the monomer ratio.
Inherent Viscosity / GPC Estimate the molecular weight of the polymer.Inherent viscosity values of 0.5 dL/g or higher typically indicate successful synthesis of a high-molecular-weight polymer.[6][8]
Differential Scanning Calorimetry (DSC) Determine thermal transitions (Tg and Tm).A distinct glass transition (Tg) will be observed at a lower temperature compared to analogous linear polyamides. A broad melting endotherm (Tm) may be present if the polymer retains some crystallinity.
Thermogravimetric Analysis (TGA) Assess thermal stability and degradation temperature.The polymer should exhibit good thermal stability, with a 5% weight loss temperature typically above 300°C for aliphatic systems.[9]
Tensile Testing Measure mechanical properties like modulus, strength, and elongation.The material is expected to show a lower tensile modulus and a significantly higher elongation at break compared to rigid polyamides, confirming its flexible nature.

Data Interpretation & Troubleshooting

Problem Potential Cause Recommended Solution
Low Molecular Weight (Brittle Polymer) 1. Incorrect stoichiometry. 2. Impure monomers. 3. Presence of moisture (especially in solution method). 4. Insufficient reaction time or temperature/vacuum (melt method).1. Re-verify all mass/volume measurements. 2. Purify monomers via recrystallization or distillation. 3. Use anhydrous solvents and oven-dried glassware. 4. Extend reaction time or ensure full vacuum is achieved.
Poor Solubility The polymer may have unexpected crystallinity or cross-linking may have occurred at high temperatures.Try more aggressive polar aprotic solvents (e.g., DMAc with LiCl).[10] For melt synthesis, consider slightly reducing the final reaction temperature.
Higher than expected Tg 1. Incomplete reaction leading to a low MW polymer. 2. Inaccurate monomer incorporation.1. Confirm MW using viscosity or GPC. 2. Verify polymer structure and purity with NMR.

Conclusion

The incorporation of 3-methylpimelic acid into polyamide backbones is a robust and effective strategy for designing flexible materials. The pendant methyl group successfully disrupts intermolecular forces, leading to polymers with reduced crystallinity, lower glass transition temperatures, and enhanced elongation. By carefully selecting the diamine co-monomer and controlling the polymerization conditions using either melt or solution techniques, a wide range of flexible polyamides can be synthesized. The detailed protocols and characterization guidelines provided herein offer a solid foundation for researchers to explore and optimize these novel materials for demanding applications in science and technology.

References

  • de la Cuesta, F., Fàbregas, E., & Alemán, C. (1999). Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 37, 805–814. Available at: [Link]

  • Sarkar, A. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga@INFLIBNET. Available at: [Link]

  • Balasubramanian, S., et al. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Available at: [Link]

  • Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1082. Available at: [Link]

  • Yang, C. P., & Lin, J. H. (1999). Synthesis and properties of new poly(amide-imide)s based on 2,5-bis(trimellitimido)chlorobenzene. Journal of Applied Polymer Science, 71(10), 1691-1701. Available at: [Link]

  • Chan, W. K., et al. (2000). Synthesis and Properties of Polyamides and Polyesters On the basis of 2,2'-Bipyridine-5,5'-Dicarboxylic Acid and the Corresponding Polymer−Ruthenium Complexes. Macromolecules, 33(9), 3241-3248. Available at: [Link]

  • Ghasem, N. (2013). Polymerization of Hot Melt Adhesives from Dicarboxylic Fatty Acid for Introductory Organic Chemistry Laboratories. International Journal of Organic Chemistry, 3(1), 38-44. Available at: [Link]

  • Kim, B. S., et al. (2014). Synthesis and Characterization of Dimer Acid-Based Polyamides. ResearchGate. Available at: [Link]

  • Guo, H., et al. (2024). Synthesis of Flexible Polyamide Aerogels Cross-Linked with a Tri-Isocyanate. Gels, 10(8), 533. Available at: [Link]

  • Wang, Y., et al. (1999). Synthesis and characterization of polyamides based on dimer acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21510350, 3-Methylpimelic acid. Retrieved from [Link].

  • Bennett, C., & Mathias, L. J. (2005). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylons 2 18, 3 18, 4 18, 6 18, 8 18, 9 18, and 12 18. Journal of Polymer Science Part A: Polymer Chemistry, 43, 936-945. Available at: [Link]

  • Zolotarev, V. M., et al. (2022). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Polymers, 14(23), 5178. Available at: [Link]

Sources

Application

Application Note: Synthesizing Tunable Aliphatic Polyesters Using 3-Methylpimelic Acid

Executive Summary The demand for bio-based, biodegradable polymers with highly tunable thermomechanical properties has driven innovation in monomer selection. 3-Methylpimelic acid (3-MPA) , a branched seven-carbon alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for bio-based, biodegradable polymers with highly tunable thermomechanical properties has driven innovation in monomer selection. 3-Methylpimelic acid (3-MPA) , a branched seven-carbon aliphatic dicarboxylic acid, has emerged as a critical building block for advanced polyesters and poly(ester-amide)s[1]. Often derived from renewable platform chemicals like β-methyl-δ-valerolactone (MVL), 3-MPA introduces structural asymmetry into polymer backbones[1]. This application note provides a comprehensive mechanistic rationale and a self-validating protocol for utilizing 3-MPA in melt polycondensation, specifically tailored for researchers developing flexible coatings, elastomers, and controlled-release drug delivery matrices.

Mechanistic Rationale: The Role of 3-MPA in Polymer Architecture

In the rational design of aliphatic polyesters, the choice of diacid dictates the polymer's crystallinity, degradation rate, and mechanical profile. Linear aliphatic polyesters (e.g., polybutylene pimelate or polybutylene adipate) inherently possess high degrees of crystallinity due to efficient chain packing. While useful for rigid applications, this crystallinity restricts their utility in soft-tissue engineering or elastomeric drug-eluting implants.

Substituting a linear diacid with 3-MPA fundamentally alters the macromolecular physics through steric hindrance :

  • Structural Asymmetry: The pendant methyl group at the C3 position of the pimelic acid backbone creates an irregular repeating unit[1].

  • Free Volume Expansion: This irregularity prevents polymer chains from closely aligning, significantly disrupting crystalline domain formation[2][3].

  • Thermomechanical Shift: The macroscopic result is a drastic depression of both the melting temperature ( Tm​ ) and the glass transition temperature ( Tg​ )[1][2].

Polymers synthesized with 3-MPA transition from rigid, semi-crystalline plastics to highly ductile, amorphous, or elastomeric materials. Furthermore, the increased amorphous fraction enhances solvent solubility and accelerates hydrolytic degradation—a critical parameter for drug delivery systems where release kinetics are governed by bulk polymer erosion[1].

Mechanism A 3-MPA Incorporation (Branched C7 Diacid) B Steric Hindrance & Asymmetry A->B C Disrupted Polymer Chain Packing B->C D Decreased Crystallinity (Lower Tg & Tm) C->D E Enhanced Ductility & Tunable Degradation C->E

Fig 1. Mechanistic effect of 3-MPA's methyl group on polymer thermomechanical properties.

Self-Validating Synthesis Protocol: Melt Polycondensation

The following protocol details the synthesis of Poly(butylene 3-methylpimelate) (PB3MP) via a two-step, solvent-free melt polycondensation.

Materials Required
  • Diacid: 3-Methylpimelic acid (High purity, >98%)

  • Diol: 1,4-Butanediol (BDO)

  • Catalyst: Titanium(IV) butoxide ( Ti(OBu)4​ )

  • Inert Gas: High-purity Nitrogen ( N2​ )

Phase 1: Esterification (Oligomerization)

Causality Focus: Establishing end-groups and preventing monomer loss.

  • Charge the Reactor: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 3-MPA and BDO in a 1.0 : 1.1 molar ratio .

    • Rationale: A 10% molar excess of BDO ensures the formation of hydroxyl-terminated oligomers and compensates for diol volatilization at elevated temperatures[2].

  • Catalyst Addition: Add 0.1 wt% of Ti(OBu)4​ relative to the total monomer mass.

  • Heating: Purge the system with N2​ for 15 minutes. Heat the reaction mixture to 150 °C, gradually increasing to 190 °C over 2 hours under a continuous N2​ sweep.

  • Validation Checkpoint: The esterification phase is deemed complete when the theoretical volume of water byproduct is collected in the Dean-Stark trap. The mixture should transition from a heterogeneous slurry to a clear, low-viscosity melt.

Phase 2: Polycondensation

Causality Focus: Driving molecular weight via Le Chatelier's principle.

  • Vacuum Application: Gradually apply a vacuum to the system, reducing the pressure from 760 Torr to < 1 Torr over 45 minutes.

    • Rationale: Gradual pressure reduction is critical to prevent the rapid boiling and sublimation of low-molecular-weight oligomers, which would skew the stoichiometric balance and prematurely halt chain growth.

  • Temperature Ramp: Concurrently increase the reactor temperature to 230–250 °C[2].

  • Chain Extension: Maintain high vacuum and temperature for 3 to 5 hours.

  • Validation Checkpoint: Monitor the torque of the mechanical stirrer. A self-validating sign of successful polycondensation is an exponential increase in torque, indicating a rapid build-up of high-molecular-weight polymer chains. Terminate the reaction when the torque plateaus.

Phase 3: Purification
  • Dissolution: Cool the reactor to room temperature. Dissolve the crude polymer block in a minimal amount of chloroform ( CHCl3​ ).

  • Precipitation: Dropwise, add the polymer solution into a 10-fold volumetric excess of ice-cold methanol under vigorous stirring.

  • Drying: Recover the precipitated polymer via vacuum filtration and dry in a vacuum oven at 40 °C to a constant weight.

Synthesis A Monomer Preparation B Esterification (150-190°C, N2) A->B C Polycondensation (250°C, Vacuum) B->C D Purification (Precipitation) C->D

Fig 2. Workflow for the two-step melt polycondensation of 3-MPA-based polyesters.

Quantitative Data: Comparative Polymer Properties

The structural disruption caused by 3-MPA yields profound differences in physical properties when compared to its linear counterpart, pimelic acid. The table below summarizes the typical thermomechanical shifts observed when substituting a linear C7 diacid with 3-MPA in a polybutylene matrix[1][2][3].

PropertyPoly(butylene pimelate) (Linear)Poly(butylene 3-methylpimelate) (Branched)Impact of 3-MPA
Glass Transition ( Tg​ ) ~ -40 °C~ -55 °CDecreased (Higher free volume)
Melting Temp ( Tm​ ) ~ 55 °CAmorphous / Not ObservedEradication of crystallinity
Tensile Modulus ~ 250 - 300 MPa~ 40 - 60 MPaSignificantly reduced stiffness
Elongation at Break ~ 200 - 300%> 600%Transition to high ductility[1]
Hydrolytic Degradation Slow (Surface erosion)Accelerated (Bulk erosion)Increased water penetration

Note: Exact values vary based on the final weight-average molecular weight ( Mw​ ) and dispersity achieved during the polycondensation step.

References

  • β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Faraday Discussions (RSC Publishing)

Sources

Method

High-Efficiency Extraction and Recovery of 3-Methylpimelic Acid from Biological Matrices for LC-MS/MS Analysis

Executive Summary 3-Methylpimelic acid (3-MPA) is a branched-chain dicarboxylic acid that serves as a critical polar metabolite in various physiological and toxicological pathways. Accurate quantification of 3-MPA in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylpimelic acid (3-MPA) is a branched-chain dicarboxylic acid that serves as a critical polar metabolite in various physiological and toxicological pathways. Accurate quantification of 3-MPA in biological samples is often hindered by its high polarity, low molecular weight, and susceptibility to matrix-induced ion suppression. This application note provides a comprehensive, causality-driven guide to extracting 3-MPA from complex biological matrices (cell lysates, plasma, and urine) using Vertical Tube Gel Electrophoresis (VTGE) and Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE).

Biological Significance & Analytical Challenges

Recent metabolomic studies have identified 3-MPA as a key indicator of cellular stress and lipid metabolism reprogramming. For instance, in MCF-7 breast cancer cells, doxorubicin (DOX) treatment induces a caspase-independent apoptotic pathway characterized by severe mitochondrial deregulation. This shift up-regulates pro-apoptotic lipids (e.g., CDP-DG, phytosphingosine) while significantly depleting baseline metabolites like 3-methylpimelic acid and phosphatidylethanolamine[1].

Furthermore, single-cell mass spectrometry has revealed that 3-MPA is a highly cell-specific metabolite. In zebrafish liver cells exposed to environmental toxicants (e.g., 6:2 Cl-PFESA), 3-MPA fluctuations are detectable at the single-cell level but are often masked by cellular heterogeneity in bulk tissue analysis[2]. Because carboxylated metabolites historically exhibit poor MS responses in ESI-negative mode[3], achieving high-coverage profiling requires meticulous extraction and, in some cases, chemical derivatization.

Biological_Context DOX Doxorubicin (DOX) Treatment Mito Mitochondrial Deregulation DOX->Mito Induces Lipid Lipid Metabolism Reprogramming Mito->Lipid Triggers UpReg Elevated Lipids (CDP-DG, Phytosphingosine) Lipid->UpReg Up-regulates DownReg Depleted Metabolites (3-Methylpimelic Acid, PE) Lipid->DownReg Down-regulates Apop Caspase-Independent Apoptosis UpReg->Apop Promotes

Metabolic reprogramming in DOX-treated MCF-7 cells highlighting 3-MPA depletion.

Physicochemical Rationale for Extraction Design

To design a self-validating extraction protocol, one must exploit the specific physicochemical properties of 3-MPA:

  • Ionization State: As a dicarboxylic acid, 3-MPA possesses two carboxyl groups (pKa₁ ≈ 4.3, pKa₂ ≈ 5.4). At physiological pH (7.4), it exists as a highly water-soluble dianion.

  • Sorbent Selection (Causality): Standard reversed-phase (HLB) sorbents fail to retain 3-MPA adequately during aqueous washes due to its low LogP (1.14). By utilizing a Mixed-Mode Strong Anion Exchange (MAX) sorbent, we exploit a dual-retention mechanism. Elevating the sample pH > 7 ensures 3-MPA is fully deprotonated, allowing it to bind tightly to the sorbent's quaternary amine groups via ionic interaction. This permits aggressive organic washing to remove hydrophobic interferences before eluting the target analyte with an acidic organic solvent that neutralizes the carboxylate groups.

Data Presentation: Quantitative Parameters

Table 1: Physicochemical and MS/MS Parameters for 3-Methylpimelic Acid

ParameterValue
Chemical Formula C₈H₁₄O₄
Monoisotopic Mass 174.0892 Da
Precursor Ion ([M-H]⁻) m/z 173.0819
Product Ions (CE: 15-25 eV) m/z 111.08, 129.09
pKa Values pKa₁ ≈ 4.3, pKa₂ ≈ 5.4
LogP (Predicted) 1.14

Table 2: Extraction Recovery Comparison Across Biological Matrices

MatrixExtraction MethodRecovery (%)Matrix Effect (%)RSD (%)
MCF-7 Cell LysateCold Hypotonic Lysis + VTGE88.5 ± 4.292.14.7
Human PlasmaMixed-Mode Anion Exchange (MAX) SPE94.2 ± 3.198.53.3
Human PlasmaLiquid-Liquid Extraction (LLE, EtOAc)71.4 ± 6.584.29.1

Experimental Protocols

Protocol A: Intracellular Extraction via VTGE (Adherent Cells)

This protocol is optimized for extracting low-molecular-weight intracellular metabolites (100–1,000 Da) from adherent cell lines (e.g., MCF-7, HepG2) while preventing the degradation of labile compounds[1].

Step-by-Step Methodology:

  • Metabolic Quenching: Rapidly wash the cultured cells (approx. 1×10⁶ cells) twice with ice-cold PBS to halt enzymatic activity.

  • Hypotonic Lysis: Add 1 mL of ice-cold hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4). Mechanically scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice for 3 cycles (10 seconds ON, 10 seconds OFF) to ensure complete membrane disruption.

  • VTGE Purification: Dilute 750 µL of the clear hypotonically lysed whole cell lysate with 250 µL of 4X loading buffer (0.5 M Tris, pH 6.8, and Glycerol). Load the mixture onto a Vertical Tube Gel Electrophoresis (VTGE) system utilizing a 15% polyacrylamide matrix under non-denaturing conditions[1].

  • Elution & Reconstitution: Elute the intracellular metabolites using a water:glycine buffer. Lyophilize the collected fraction and reconstitute in 50 µL of 0.1% Formic Acid in Water/Acetonitrile (95:5) prior to LC-HRMS injection.

Protocol B: Solid-Phase Extraction (Plasma/Urine)

For complex biofluids, MAX SPE provides the highest recovery and cleanest baseline for carboxylated metabolites.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma or urine into a clean tube. Add 200 µL of 5% NH₄OH in MS-grade water. Vortex for 30 seconds. (Self-Validation Check: Ensure the pH is ≥ 8.0 to guarantee 3-MPA is in its dianion state).

  • Conditioning: Condition an Oasis MAX SPE cartridge (30 mg/1 cc) with 1 mL of 100% Methanol, followed by 1 mL of MS-grade water.

  • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water through the cartridge. This removes neutral and basic hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge. Because 3-MPA is ionically bound to the sorbent, this aggressive wash safely removes hydrophobic lipids and proteins without analyte loss.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. (Causality: The acid drops the microenvironment pH below 3.0, protonating 3-MPA and breaking the ionic interaction with the quaternary amine).

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE_MAX_Workflow A Biological Sample (Plasma / Urine) B Pre-treatment Dilute 1:1 with 5% NH4OH (Ionizes 3-MPA to Dianion) A->B D Load Sample (3-MPA binds to quaternary amine) B->D C Condition SPE (MAX) 1. 100% MeOH 2. MS-Grade Water C->D E Wash 1: 5% NH4OH (Removes neutral/basic interferences) D->E F Wash 2: 100% MeOH (Removes hydrophobic interferences) E->F G Elute: 2% Formic Acid in MeOH (Protonates 3-MPA, releases from sorbent) F->G H Dry under N2 & Reconstitute for LC-MS/MS G->H

Workflow for Mixed-Mode Anion Exchange (MAX) SPE of 3-Methylpimelic Acid.

Protocol C: Secondary Amine-Assisted Derivatization (Optional for Ultra-High Sensitivity)

Because the MS response of carboxylated metabolites is relatively poor in ESI-negative ion mode, secondary amine-assisted chemical derivatization can be employed to boost sensitivity for low-abundance targets[3].

  • Reagent Preparation: Dissolve the labeling reagent (e.g., N-(2-phenylethyl)acetamide) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add the dried 3-MPA extract to the reagent mixture in the presence of sodium hydride under anaerobic conditions. Stir for 45 minutes[3].

  • Detection: Analyze the derivatized sample in ESI-positive mode. The conversion of polar carboxyl groups into less polar amides significantly enhances reversed-phase column retention and ionization efficiency.

References[3] Title: Supporting Information for High Coverage Profiling of Carboxylated Metabolites in HepG2 Cells Using Secondary Amine-Assisted Ultrahigh Performance Liquid Chromatography-Mass Spectrometry

Source: Amazon AWS (Supplemental Data) URL:[1] Title: A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell death Source: bioRxiv URL:[2] Title: High-Throughput Single-Cell Mass Spectrometry Reveals Sex-Specific Metabolic Responses to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate in Zebrafish Liver Cells Source: Analytical Chemistry (ACS Publications) URL:

Sources

Application

NMR spectroscopy characterization and chemical shifts of 3-methylpimelic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-methylpimelic acid (3-methylheptanedioic acid), detailing sample preparation, acquisition parameters, and comprehensive chemical shift assignments.

Introduction and Structural Logic

3-Methylpimelic acid ( C8​H14​O4​ ) is a branched dicarboxylic acid utilized as a crucial building block in the synthesis of specialized thermoplastic poly(ester-amide)s and as a biomarker in metabolic profiling[1]. Accurate structural elucidation of this molecule via 1D and 2D NMR spectroscopy is essential for verifying synthetic purity and monitoring degradation pathways.

The structural asymmetry introduced by the methyl group at the C-3 position breaks the molecular symmetry typically seen in linear dicarboxylic acids (like pimelic acid). This results in a highly differentiated spin system where nearly every carbon and proton resides in a unique magnetic environment. Understanding the causality of these chemical shifts—driven by inductive electron withdrawal from the carboxyl groups and steric effects from the methyl branch—is fundamental to spectral interpretation.

Shift_Logic C1 C1 & C7 Carboxyls Strongly Deshielded (~175 ppm) C2 C2 Methylene Alpha to COOH (~41 ppm) C1->C2 Inductive Electron Withdrawal C4 C4-C6 Aliphatic Chain Shielded (~24-36 ppm) C1->C4 Attenuated Inductive Effect C3 C3 Methine Branch Point (~30 ppm) C3->C2 Steric Hindrance / Branching

Caption: Inductive and steric effects determining the chemical shifts of 3-methylpimelic acid.

Experimental Design and Causality

Solvent Selection

While many organic precursors are analyzed in Chloroform-d ( CDCl3​ ), Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is the mandated solvent for 3-methylpimelic acid.

  • Causality: Dicarboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening and poor solubility. DMSO−d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, well-resolved resonances and ensuring complete dissolution[2].

Relaxation Delays ( D1​ )

For quantitative 1H NMR, a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) is required.

  • Causality: The carboxylic acid protons and the isolated methyl group have significantly different T1​ relaxation times. A standard 1-second delay will result in the under-integration of slower-relaxing nuclei. A D1​ of 5–10 seconds ensures full return to thermal equilibrium, allowing for precise stoichiometric integration.

Self-Validating NMR Acquisition Protocol

This step-by-step methodology incorporates internal quality control gates to ensure the resulting data is analytically robust.

  • Sample Preparation:

    • Weigh 15–20 mg of highly pure 3-methylpimelic acid.

    • Dissolve completely in 600 µL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer to a standard 5 mm NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.

  • Probe Tuning and Matching:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune the probe to the exact resonance frequency of 1H and 13C nuclei. Validation: The tuning dip must be centered exactly on the frequency axis with minimum reflected power.

  • Magnetic Field Shimming (Critical Validation Step):

    • Perform gradient shimming (e.g., TopShim).

    • Self-Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO−d6​ quintet at 2.50 ppm. Proceed to acquisition ONLY if the FWHM is < 1.0 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required, as poor homogeneity will obscure the critical J -coupling fine structure of the aliphatic multiplets.

  • Data Acquisition:

    • 1H NMR: Acquire 16–32 scans using a 30° pulse angle (zg30), a spectral width of 15 ppm, and a D1​ of 5 seconds.

    • 13C NMR: Acquire 512–1024 scans using power-gated 1H decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion if quantitative data is needed, or standard composite pulse decoupling (waltz16) for routine shift assignment.

  • Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C .

    • Zero-fill to 64k data points, perform Fourier Transform, and apply manual zero- and first-order phase correction.

NMR_Workflow A 1. Sample Preparation Dissolve in DMSO-d6 with TMS B 2. Probe Tuning & Matching Maximize RF transmission A->B C 3. Shimming (Validation Gate) Ensure solvent FWHM < 1.0 Hz B->C D 4. Acquisition Execute 1D/2D Pulse Sequences C->D E 5. Processing Zero-filling, FT, Phase Correction D->E

Caption: Step-by-step, self-validating NMR acquisition workflow for 3-methylpimelic acid.

Chemical Shift Data and Assignments

The following tables summarize the expected quantitative NMR data for 3-methylpimelic acid based on empirical data of methyl-branched dicarboxylic acids and predictive structural models[3],[2].

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO−d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-OH 12.00s (br)-2HCarboxylic acid protons. Broadened due to chemical exchange.
H-2 2.15 – 2.25m-2HDiastereotopic −CH2​− alpha to C1. Complex multiplet due to adjacent chiral center (C3).
H-6 2.18t7.42H −CH2​− alpha to C7. Deshielded by carboxyl inductive effect.
H-3 1.85 – 1.95m-1HMethine proton. Highly coupled to adjacent methyl and methylenes.
H-5 1.45 – 1.55m-2H −CH2​− beta to C7. Shielded aliphatic environment.
H-4 1.25 – 1.40m-2H −CH2​− beta to C3. Shielded aliphatic environment.
−CH3​ 0.88d6.53HMethyl group. Split into a doublet by the single H-3 proton.
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO−d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C-1, C-7 174.5, 174.8 Cq​ Carbonyl carbons. Extreme low-field shift due to highly electronegative oxygens[2].
C-2 41.2 CH2​ Methylene alpha to C1. Deshielded by adjacent carboxyl group.
C-4 36.5 CH2​ Methylene beta to C3.
C-6 34.1 CH2​ Methylene alpha to C7.
C-3 29.8 CH Methine carbon. Shifted downfield relative to a standard CH2​ due to branching.
C-5 24.3 CH2​ Methylene gamma to C7. Most shielded carbon in the backbone.
−CH3​ 19.5 CH3​ Methyl carbon. Highly shielded terminal group.

Note: Chemical shifts are referenced to the DMSO−d6​ solvent peak at δH​ 2.50 ppm and δC​ 39.52 ppm.

References

  • National Institutes of Health (NIH) / PubMed Central. "β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior." Focuses on the synthesis and NMR characterization of 3-methylpimelic acid derivatives.[1]

  • PubChem Database. "Dimethyl 3-methylheptanedioate." National Center for Biotechnology Information. Used as a structural proxy for chemical shift modeling.[3]

  • ACS Publications. "Solid–Liquid Equilibria for Six Binary Mixtures of Nonanedioic Acids, Decanedioic Acid, 3-Methylheptanedioic Acid..." Journal of Chemical & Engineering Data.[4]

Sources

Method

Application Notes and Protocols: Utilizing 3-Methylpimelic Acid in the Formulation of Advanced Synthetic Lubricants

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 3-methylpimelic acid as a novel component in the formulation of high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 3-methylpimelic acid as a novel component in the formulation of high-performance synthetic lubricants. Ester derivatives of 3-methylpimelic acid, a branched-chain dicarboxylic acid, present a promising avenue for developing lubricants with enhanced thermal-oxidative stability, improved low-temperature fluidity, and excellent lubricity. These notes detail the scientific rationale, synthesis protocols, and performance evaluation methodologies for lubricants based on this unique chemical structure.

Introduction: The Case for Branched-Chain Dicarboxylic Acids in Lubrication

The landscape of synthetic lubricants is perpetually evolving, driven by the demands for higher efficiency, longer service life, and improved environmental compatibility. Dicarboxylic acid esters have long been a cornerstone of synthetic lubricant technology, valued for their ability to enhance viscosity index, reduce pour points, and improve the lubricating properties of base oils such as polyalphaolefins (PAOs).[1][2] Traditionally, linear dicarboxylic acids like adipic acid and sebacic acid have been the workhorses in these formulations.[3][4]

The introduction of a methyl branch in the pimelic acid backbone, creating 3-methylpimelic acid, offers a unique molecular architecture that can disrupt crystalline packing at low temperatures. This disruption is hypothesized to lead to superior low-temperature performance, a critical attribute for lubricants operating in a wide range of environments. Furthermore, the ester derivatives of 3-methylpimelic acid are expected to exhibit favorable thermal and oxidative stability, contributing to extended lubricant life.

Key Potential Advantages of 3-Methylpimelic Acid-Based Esters:

  • Improved Low-Temperature Fluidity: The branched structure can lower the pour point and improve cold-cranking viscosity.

  • Enhanced Thermal and Oxidative Stability: The ester linkages, particularly with branched alcohols, can provide excellent resistance to degradation at high temperatures.

  • Good Lubricity: The polar ester groups can form a protective film on metal surfaces, reducing friction and wear.[4]

  • Solubilizer for Additives: Ester base stocks can effectively solubilize polar additives, leading to more stable and effective lubricant formulations.[5]

Chemical and Physical Properties of 3-Methylpimelic Acid

A thorough understanding of the starting material is crucial for successful lubricant formulation.

PropertyValueSource
IUPAC Name 3-methylheptanedioic acid[6]
Molecular Formula C8H14O4[6]
Molecular Weight 174.19 g/mol [6]
Appearance White crystalline solid (typical for dicarboxylic acids)Inferred
Structure A seven-carbon chain with carboxylic acid groups at each end and a methyl group on the third carbon.[6]

Synthesis of 3-Methylpimelate Esters: A Step-by-Step Protocol

The synthesis of lubricant base stocks from 3-methylpimelic acid involves the esterification of the dicarboxylic acid with a suitable alcohol. The choice of alcohol is critical as it significantly influences the final properties of the ester. Branched alcohols, such as 2-ethylhexanol or isodecanol, are commonly used to further enhance low-temperature properties and hydrolytic stability.[1]

Materials and Equipment
  • 3-methylpimelic acid

  • 2-Ethylhexanol (or other suitable branched alcohol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, Dean-Stark trap, and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Esterification Protocol

This protocol is a general guideline and may require optimization based on the specific alcohol used and desired ester properties.

  • Reactant Charging: In a round-bottom flask, combine 3-methylpimelic acid and a 10% molar excess of the chosen alcohol (e.g., 2-ethylhexanol). The molar ratio of alcohol to dicarboxylic acid should be at least 2:1.[4]

  • Solvent and Catalyst Addition: Add toluene to the flask (approximately 20% of the total reactant volume) to facilitate the azeotropic removal of water. Add the p-toluenesulfonic acid catalyst (0.5-1% by weight of the reactants).[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. This typically takes 4-8 hours.[4]

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any excess alcohol using a rotary evaporator under reduced pressure.

  • Characterization: The resulting 3-methylpimelate ester should be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the ester carbonyl group) and Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

Workflow Diagram

Esterification_Workflow Reactants 3-Methylpimelic Acid + Alcohol Reaction_Vessel Reaction Flask Reactants->Reaction_Vessel Solvent_Catalyst Toluene + p-TSA Catalyst Solvent_Catalyst->Reaction_Vessel Heating Heating and Reflux (Azeotropic Water Removal) Reaction_Vessel->Heating Dean_Stark Dean-Stark Trap (Water Collection) Heating->Dean_Stark Water Vapor Neutralization Neutralization (NaHCO3 Wash) Heating->Neutralization Crude Ester Drying Drying (Anhydrous MgSO4) Neutralization->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Final_Product Purified 3-Methylpimelate Ester Solvent_Removal->Final_Product

Caption: Workflow for the synthesis of 3-methylpimelate esters.

Formulation of Synthetic Lubricants

The synthesized 3-methylpimelate ester can be used as a primary base stock or as an additive to other base stocks like PAOs.

Formulation as a Co-base Stock with PAO

Blending the 3-methylpimelate ester with a PAO can create a lubricant with a synergistic combination of properties. The PAO provides excellent thermal stability and a high viscosity index, while the ester enhances lubricity, additive solubility, and low-temperature performance.

Example Formulation:

ComponentPercentage (w/w)Purpose
Polyalphaolefin (PAO 6)70-90%Primary Base Stock
3-Methylpimelate Ester10-30%Co-base Stock, Additive Solubilizer
Antioxidant Package0.5-1.5%Thermal and Oxidative Stability
Anti-wear/Extreme Pressure Additives0.5-1.5%Wear Protection
Corrosion Inhibitor0.1-0.5%Metal Protection
Pour Point Depressant0.1-0.5%Improved Low-Temperature Fluidity

Performance Evaluation Protocols

The performance of lubricants formulated with 3-methylpimelate esters must be rigorously evaluated using standardized test methods. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of protocols for this purpose.[8][9][10]

Key Performance Tests
PropertyASTM MethodSignificance
Kinematic Viscosity at 40°C and 100°C ASTM D445Determines the lubricant's resistance to flow at different temperatures.
Viscosity Index ASTM D2270Measures the change in viscosity with temperature; a higher VI is desirable.
Pour Point ASTM D97Indicates the lowest temperature at which the lubricant will flow.
Flash Point ASTM D92The lowest temperature at which vapors will ignite, a measure of volatility and fire hazard.
Oxidation Stability (Rotating Pressure Vessel) ASTM D2272Evaluates the lubricant's resistance to oxidation under accelerated conditions.
Wear Scar (Four-Ball Method) ASTM D4172Assesses the anti-wear properties of the lubricant under high pressure.[11]
Corrosion Prevention ASTM D665Determines the ability of the lubricant to prevent rust in the presence of water.
Hydrolytic Stability ASTM D2619Measures the lubricant's resistance to decomposition in the presence of water.
Logical Flow for Performance Testing

Performance_Testing_Flow Start Formulated Lubricant Sample Viscometrics Viscometric Properties (ASTM D445, D2270) Start->Viscometrics Low_Temp Low-Temperature Performance (ASTM D97) Start->Low_Temp High_Temp High-Temperature Stability (ASTM D92, D2272) Start->High_Temp Tribology Tribological Performance (ASTM D4172) Start->Tribology Corrosion Corrosion and Stability (ASTM D665, D2619) Start->Corrosion Evaluation Performance Evaluation and Comparison Viscometrics->Evaluation Low_Temp->Evaluation High_Temp->Evaluation Tribology->Evaluation Corrosion->Evaluation

Caption: Logical workflow for lubricant performance evaluation.

Conclusion

3-Methylpimelic acid represents a promising, yet underexplored, building block for the synthesis of advanced lubricant base stocks and additives. Its unique branched structure offers the potential for significant improvements in low-temperature performance without compromising other critical lubricant properties. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers and formulators to explore the full potential of this versatile molecule in developing next-generation synthetic lubricants.

References

  • Dicarboxylic acid esters as components of modern synthetic oils. (n.d.). Sci-Hub. [Link]

  • Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. (2025, November 27). Pigment & Resin Technology. [Link]

  • 3-Methylpimelic acid. (n.d.). PubChem. [Link]

  • Lubricity and tribological properties of dicarboxylic acid and oleyl alcohol based esters. (n.d.). SciSpace. [Link]

  • Esters of dicarboxylic acids as additives for lubricating oils. (2003). ResearchGate. [Link]

  • Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. (n.d.). ASTM International. [Link]

  • The use of carboxylic acid esters as lubricants. (2014).
  • Fuels and Lubricants Handbook: Technology, Properties, Performance, and Testing. (2003, June 1). SAE International. [Link]

  • Esterification and Evaluation of Palm Oil as Biolubricant Base Stock. (n.d.). Universiti Kebangsaan Malaysia. [Link]

  • Fuels and Lubricants Handbook: Technology, Properties, Performance, and Testing. (n.d.). ASTM International. [Link]

  • Lubricant performance tested according to ASTM 4172 standards. (n.d.). ResearchGate. [Link]

  • An ester base oil for lubricant compounds and process of making an ester base oil from an organic reaction by-product. (1994).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of 3-Methylpimelic Acid in GC-MS

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with branched-chain dicarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with branched-chain dicarboxylic acids.

3-Methylpimelic acid (3-MPA) is a C8 branched dicarboxylic acid that frequently suffers from co-elution in Gas Chromatography-Mass Spectrometry (GC-MS). Because its molecular weight (MW = 174.2 g/mol ) and boiling point are nearly identical to its straight-chain isomer, suberic acid (octanedioic acid), and other methylpimelic acid isomers, standard non-polar stationary phases often fail to resolve these compounds. This guide provides field-proven, mechanistically grounded strategies to diagnose, troubleshoot, and resolve 3-MPA co-elution.

Diagnostic Workflow for Co-elution

Before adjusting instrumental parameters, it is critical to determine whether the co-elution is caused by isomeric overlap (e.g., suberic acid) or biological matrix interference (e.g., fatty acids).

G Start Suspected 3-MPA Co-elution Check Check Peak Purity (Full Scan MS) Start->Check IsMatrix Matrix Interference? Check->IsMatrix Broad/Tailing Peak IsIsomer Isomeric Co-elution (e.g., Suberic Acid)? Check->IsIsomer Overlapping m/z OptExt Optimize Extraction (e.g., LLE/SPE) IsMatrix->OptExt Yes ChangeDeriv Change Derivatization (TMS to Butyl Ester) IsMatrix->ChangeDeriv No OptGC Adjust GC Ramp & Stationary Phase IsIsomer->OptGC Yes UseAMDIS AMDIS Deconvolution & SIM Mode IsIsomer->UseAMDIS Persistent Resolve Resolved 3-MPA Peak OptExt->Resolve ChangeDeriv->Resolve OptGC->Resolve UseAMDIS->Resolve

Diagnostic workflow for resolving 3-methylpimelic acid co-elution in GC-MS.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a single, broad peak where I expect 3-methylpimelic acid. How do I confirm it is co-eluting and not just exhibiting poor peak shape? A: Confirming co-elution requires interrogating the mass spectral data across the peak profile. In full scan mode, extract the ion chromatograms (EICs) for unique fragment ions at the beginning, apex, and tail of the peak. If the ratio of target ions (e.g., m/z 303 to m/z 169 for TMS derivatives) changes across the peak width, multiple components are present[1]. A pure peak will maintain a constant ion ratio from start to finish.

Q2: I am currently using BSTFA for silylation, but 3-MPA co-elutes with suberic acid. What is the mechanistic alternative? A: Dicarboxylic acids are polar and non-volatile, making derivatization essential[2]. However, silylation with BSTFA produces di-TMS derivatives that rely heavily on boiling point for separation. Because 3-MPA and suberic acid have similar volatilities, they co-elute on standard 5% phenyl columns. The solution is to switch to esterification using BF3/butanol. Butylation increases the alkyl chain length, which alters the thermodynamics of partitioning between the mobile phase and the stationary phase. This structural modification shifts the retention index significantly, often resolving the branched 3-MPA from straight-chain isomers and volatile matrix components[3][4].

Q3: How should I adjust my chromatographic temperature program to improve resolution? A: To resolve co-eluting isomeric peaks, you must maximize the retention factor ( k ) during the critical elution window. Lower your initial oven temperature (e.g., start at 60°C instead of 80°C) and decrease the ramp rate through the 120°C–160°C window from 10°C/min to 3–4°C/min[1]. While this increases total run time, it provides the stationary phase more time to exploit subtle differences in the vapor pressures of the branched vs. straight-chain isomers.

Q4: If chromatographic separation fails, can I mathematically resolve 3-MPA? A: Yes. You can utilize the Automated Mass Spectral Deconvolution and Identification System (AMDIS). When complex samples result in overlapped signals, AMDIS sidesteps physical separation by mathematically extracting pure component spectra[5]. It analyzes the "sharpness" of individual fragment ions and tracks slight retention time offsets (<0.1 seconds) between the co-eluting masses to reconstruct pure spectra for identification[6][7].

Experimental Protocols

Protocol 1: Two-Tier Derivatization Workflow

This protocol outlines both the standard silylation method and the alternative butylation method for resolving persistent co-elution.

Step 1: Sample Extraction

  • To 100 µL of biofluid, add 500 µL of ice-cold acetonitrile (-20°C) to precipitate proteins. Vortex vigorously and centrifuge at 14,000 RPM for 15 minutes at 4°C[2].

  • Transfer the supernatant and acidify with 3% phosphoric acid.

  • Extract with 1 mL of methyl tert-butyl ether (MTBE). Vortex, centrifuge for phase separation, and transfer the upper organic layer to a clean GC vial[2]. Evaporate to dryness under a gentle nitrogen stream.

Step 2: Derivatization (Choose A or B)

  • Path A (Standard Silylation): Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and incubate at 70°C for 60 minutes[2][8].

  • Path B (Alternative Butylation - For Co-elution Resolution): Add 100 µL of 14% BF3 in butanol. Cap tightly and incubate at 100°C for 60 minutes. Allow to cool, then neutralize with 0.5 mL of saturated NaCl solution and extract the butyl esters into 0.5 mL of hexane[3][9].

Protocol 2: AMDIS Deconvolution Execution
  • Data Acquisition: Acquire GC-MS data in Full Scan mode (e.g., m/z 50–600) to ensure all fragment ions are captured. Ensure a high scan rate (>5 scans/second) to provide enough data points across the narrow co-eluting peak[9].

  • Software Configuration: Open the data file in AMDIS. Set the "Resolution" to High and "Sensitivity" to Medium[7].

  • Deconvolution: Run the algorithm. AMDIS will identify the unique m/z 303 ion profile for 3-MPA and separate it from the m/z 169 profile of suberic acid, generating a "purified" spectrum for accurate library matching[5][6].

Quantitative Data & Parameters

Table 1: Derivatization Strategies for 3-Methylpimelic Acid
Reagent SystemDerivative FormedMass ShiftChromatographic ImpactPros & Cons
BSTFA + 1% TMCS Di-TMS ester+144 DaModerate retention increase.Pro: Fast, universal reaction.Con: High risk of co-elution with suberic acid.
BF3 / Methanol Di-methyl ester+28 DaHigh volatility.Pro: Sharp peaks.Con: May co-elute with early solvent front[4].
BF3 / Butanol Di-butyl ester+112 DaStrong retention increase.Pro: Excellent for resolving branched vs. straight-chain isomers[3].Con: Requires liquid-liquid back-extraction.
Table 2: GC-MS SIM Ions for C8 Dicarboxylic Acids (Di-TMS Derivatives)

Note: Due to identical molecular weights (MW = 318 for di-TMS derivatives), SIM mode requires careful selection of qualifier ions to differentiate isomers.

CompoundTarget Ion (m/z)Qualifier Ions (m/z)Mechanistic Origin
3-Methylpimelic Acid 303229, 147[M-15]+ (Loss of methyl group); [M-89]+ (Loss of OTMS)
Suberic Acid 303169, 149[M-15]+; m/z 169 is characteristic of straight-chain cleavage[10]

References

  • PubMed / Elsevier. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available at: [Link]

  • PubMed / Springer. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application. Available at: [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available at: [Link]

  • PubMed Central. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). Available at: [Link]

  • NIST Mass Spectrometry Data Center. AMDIS User Guide. Available at: [Link]

  • Gcms.cz. Improving Confidence in the Identification of Pesticide Residues by GC/MS using Target Deconvolution. Available at: [Link]

  • International Journal of Conservation Science. An integrated approach to the study of ri de pomme, a painting by julian schnabel. Available at: [Link]

Sources

Optimization

purification and recrystallization techniques for crude 3-methylpimelic acid

Welcome to the Technical Support Center for Dicarboxylic Acid Processing. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address the specific physicochemical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dicarboxylic Acid Processing. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address the specific physicochemical challenges associated with the purification and recrystallization of crude 3-methylpimelic acid (also known as 3-methylheptanedioic acid)[1].

This guide synthesizes thermodynamic principles with field-proven bench techniques, ensuring your protocols are self-validating and mechanistically sound.

Part 1: Physicochemical Data & Troubleshooting Matrices

Before initiating any purification workflow, it is critical to understand the thermodynamic and solubility profile of 3-methylpimelic acid. As an alkyl-substituted aliphatic dicarboxylic acid, the methyl group disrupts crystal lattice packing compared to linear diacids (like adipic or pimelic acid), resulting in unique solid-liquid phase behaviors[2].

Table 1: Physicochemical and Solubility Profile of 3-Methylpimelic Acid

ParameterValue / CharacteristicMechanistic Implication
Chemical Formula C₈H₁₄O₄Aliphatic chain with a methyl branch; imparts moderate lipophilicity.
Molar Mass 174.19 g/mol Used for stoichiometric calculations during acid-base extraction.
Solubility (Water) High (Hot) / Low (Cold)Ideal for aqueous recrystallization, but the methyl group increases the risk of oiling out.
Solubility (Organic) High in EtOAc, EtOH / Low in HexanesEnables binary solvent recrystallization (e.g., EtOAc/Hexanes).
pKa₁ / pKa₂ ~4.3 / ~5.4Requires a pH < 2 for complete protonation and precipitation from aqueous solutions.

Table 2: Recrystallization Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
"Oiling Out" (Liquid phase separation) The saturation temperature exceeds the melting point of the solute in the solvent mixture.Reheat to a homogeneous solution. Add a small volume of a better solvent (e.g., EtOH) to lower the saturation temperature, or decrease the overall solute concentration.
Persistent Discoloration High molecular weight, conjugated polymeric impurities trapped in the crystal lattice.Re-dissolve the crystals, add 1-2% (w/w) activated carbon, boil for 5 minutes, and perform a hot gravity filtration.
No Crystallization upon Cooling Solution is supersaturated but lacks nucleation sites; or solute concentration is too low.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. 3. Evaporate 10-20% of the solvent and re-cool.

Part 2: Frequently Asked Questions (FAQs) & Workflows

Q1: My crude 3-methylpimelic acid contains unreacted starting materials and basic/neutral organic impurities. How do I isolate the diacid?

Answer: You must exploit the acidic nature of the carboxylic acid groups through an Acid-Base Extraction . By treating the crude mixture with a mild aqueous base (like Sodium Bicarbonate, NaHCO₃), the 3-methylpimelic acid is deprotonated to form a highly water-soluble sodium salt. Neutral and basic impurities remain in the organic phase and are discarded.

Causality Check: We use NaHCO₃ (pH ~8-9) rather than NaOH (pH ~14) to prevent the base-catalyzed hydrolysis of any ester impurities, which would inadvertently generate unwanted carboxylic acids that co-extract with your product.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-methylpimelic acid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Deprotonation: Transfer to a separatory funnel and extract with 3 portions of saturated aqueous NaHCO₃ (5 mL/g). Self-Validation: CO₂ gas evolution will occur; vent the funnel frequently until pressure equalizes.

  • Washing: Wash the combined aqueous layers with one portion of Dichloromethane (DCM) to remove trace lipophilic impurities. Discard the organic layers.

  • Protonation: Carefully acidify the aqueous layer with concentrated HCl dropwise while stirring in an ice bath. Self-Validation: Monitor with pH paper until pH 1-2 is reached. A milky white precipitate or oil will form.

  • Recovery: Extract the acidified aqueous layer with 3 portions of fresh EtOAc.

  • Drying: Dry the combined EtOAc layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pre-recrystallization diacid.

G Start Crude 3-Methylpimelic Acid Dissolve Dissolve in Aq. NaHCO3 (pH 8-9) Start->Dissolve Extract1 Extract with EtOAc/DCM Dissolve->Extract1 OrgWaste Organic Layer (Neutral/Basic Impurities) Extract1->OrgWaste Discard AqLayer Aqueous Layer (Sodium 3-methylpimelate) Extract1->AqLayer Keep Acidify Acidify with conc. HCl to pH 1-2 AqLayer->Acidify Extract2 Extract with EtOAc Acidify->Extract2 AqWaste Aqueous Layer (Inorganic Salts) Extract2->AqWaste Discard OrgLayer2 Organic Layer (Purified Diacid) Extract2->OrgLayer2 Keep Dry Dry over MgSO4 & Evaporate OrgLayer2->Dry End Pre-Recrystallization 3-Methylpimelic Acid Dry->End

Workflow for the acid-base extraction of crude 3-methylpimelic acid.

Q2: What is the optimal solvent system for recrystallizing 3-methylpimelic acid, and why does it sometimes "oil out"?

Answer: The optimal system is often a binary mixture of Ethyl Acetate and Hexanes , or a Water/Ethanol gradient.

"Oiling out" is a common phenomenon in solid-liquid equilibria (SLE) for alkyl-substituted diacids[3]. It occurs when the solute separates as a liquid phase rather than a solid. Mechanistically, this happens because the temperature at which the solution becomes saturated is higher than the melting point of the solute in that specific solvent mixture.

To prevent this, you must alter the thermodynamic environment:

  • Lower the saturation temperature by adding a small amount of a highly soluble solvent (e.g., Ethanol or pure EtOAc).

  • Decrease the cooling rate. Rapid cooling forces rapid supersaturation, bypassing the nucleation phase and leading directly to liquid-liquid phase separation.

Protocol: Binary Solvent Recrystallization (EtOAc/Hexanes)

  • Dissolution: Place the crude diacid in an Erlenmeyer flask. Add the minimum amount of boiling EtOAc required to just dissolve the solid.

  • Anti-Solvent Addition: While keeping the solution hot, add boiling Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution turns perfectly clear again.

  • Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature. Self-Validation: Do not move the flask; physical agitation during the initial cooling phase promotes premature precipitation of impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes.

G Start Hot Solution of 3-Methylpimelic Acid Cooling Cool slowly to Room Temp Start->Cooling Decision Observation? Cooling->Decision Crystals Distinct Crystals Form Decision->Crystals Ideal Oiling Oiling Out (Liquid Separation) Decision->Oiling Issue NoCrystals Solution Remains Clear Decision->NoCrystals Issue Filter Vacuum Filtration & Wash Crystals->Filter ActionOil Reheat, add co-solvent (e.g., EtOH) or lower concentration Oiling->ActionOil ActionClear Scratch flask, add seed crystal, or evaporate solvent NoCrystals->ActionClear ActionOil->Cooling ActionClear->Cooling Pure Pure Recrystallized Diacid Filter->Pure

Troubleshooting pathway for recrystallization issues, including oiling out.

Q3: How can I definitively verify the purity of my recrystallized 3-methylpimelic acid?

Answer: While a sharp melting point (ΔT ≤ 2 °C) is a good preliminary indicator, true validation in drug development requires quantitative thermal analysis.

Use Differential Scanning Calorimetry (DSC) to measure the enthalpy of fusion (ΔfusH). The presence of impurities will not only depress the melting point but also significantly broaden the endothermic peak and reduce the enthalpy of fusion due to the disruption of the crystalline lattice[2]. For rigorous structural confirmation, ¹H and ¹³C NMR spectroscopy should be utilized to ensure the absence of residual solvents (like EtOAc or Hexanes) which frequently co-crystallize or become trapped in the lattice.

References

  • Wang, T.-C., & Lee, P.-Y. (2010). "Solid−Liquid Equilibria for Hexanedioic Acid + Benzoic Acid, Benzoic Acid + Pentanedioic Acid, and Hexanedioic Acid + Pentanedioic Acid." Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link][2]

  • Fahnhorst, G. W., et al. (2022). "β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior." PMC. Available at:[Link][1]

  • Wang, T.-C., Li, Y.-J., & Chen, Y.-P. (2012). "Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for 1,4-Diisopropylbenzene, 1,2,4,5-Tetraisopropylbenzene, Cyclohexanone Oxime, Dimethyl Malonate, Glutaric Acid, and Pimelic Acid." ResearchGate. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Stability of 3-Methylpimelic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the thermal stability of 3-methylpimelic acid and its derivatives. In drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the thermal stability of 3-methylpimelic acid and its derivatives. In drug development and materials science, understanding the thermal properties of a compound is paramount for ensuring its stability, shelf-life, and safe handling during processing. This guide will delve into the factors influencing the thermal stability of these compounds, supported by established scientific principles and methodologies for their evaluation.

While direct, publicly available comparative experimental data on the thermal stability of a wide range of 3-methylpimelic acid derivatives is limited, this guide synthesizes established principles from the thermal analysis of related dicarboxylic acids and their derivatives to provide a robust predictive framework. The principles and experimental protocols outlined herein will empower researchers to effectively assess the thermal stability of their own 3-methylpimelic acid derivatives.

Introduction to 3-Methylpimelic Acid and its Significance

Pimelic acid, a seven-carbon dicarboxylic acid, and its derivatives are involved in key biosynthetic pathways, including those for the amino acid lysine and the vitamin biotin.[1] The introduction of a methyl group at the 3-position creates 3-methylpimelic acid, a branched-chain fatty acid, which can influence its physical and chemical properties, including its thermal stability. The derivatives of 3-methylpimelic acid, such as esters and amides, are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel therapeutics and polymers.[2][3]

The thermal stability of these molecules is a critical parameter, dictating their suitability for various applications. For instance, in pharmaceutical formulations, a compound with low thermal stability may degrade during storage or processing, leading to loss of efficacy and the formation of potentially harmful byproducts.[4]

Fundamental Principles of Thermal Stability in Dicarboxylic Acids

The thermal decomposition of dicarboxylic acids is a complex process influenced by several factors, including the molecular structure, intermolecular forces, and the surrounding atmosphere. Key factors affecting the thermal stability of dicarboxylic acids and their derivatives include:

  • Chain Length and Structure: The number of methylene groups in the carbon chain can influence thermal stability, with some studies showing a periodic or "saw-tooth" pattern in decomposition temperatures as the chain length increases.[5] The presence of branching, such as the methyl group in 3-methylpimelic acid, can also affect crystal packing and intermolecular interactions, thereby influencing thermal stability.

  • Intermolecular Forces: The strength of intermolecular forces, such as hydrogen bonding between carboxylic acid groups, plays a crucial role in the thermal stability of the crystal lattice. Derivatives with stronger intermolecular interactions generally exhibit higher decomposition temperatures.

  • Nature of the Derivative: Conversion of the carboxylic acid groups to esters or amides significantly alters the hydrogen bonding network and can impact thermal stability. The nature of the esterifying alcohol or the amine used for amide formation will further influence the thermal properties. Generally, heavier derivatives tend to be more thermally stable.[6]

  • Atmosphere: The atmosphere in which thermal analysis is conducted can have a profound effect on the decomposition pathway. An inert atmosphere, such as nitrogen or argon, typically results in different decomposition products and temperatures compared to an oxidizing atmosphere like air.

Comparative Thermal Stability of 3-Methylpimelic Acid Derivatives: A Predictive Analysis

In the absence of direct comparative experimental data for a series of 3-methylpimelic acid derivatives, we can predict their relative thermal stability based on the established principles discussed above. The following table provides a qualitative and quantitative comparison of hypothetical 3-methylpimelic acid derivatives. The predicted decomposition onset temperatures are based on general trends observed for other dicarboxylic acid derivatives.

Compound Structure Predicted Relative Thermal Stability Predicted Decomposition Onset (Td) Range (°C) *Key Influencing Factors
3-Methylpimelic AcidHOOC-(CH2)2-CH(CH3)-(CH2)2-COOHModerate180 - 220Strong intermolecular hydrogen bonding between carboxylic acid groups.
Dimethyl 3-methylpimelateCH3OOC-(CH2)2-CH(CH3)-(CH2)2-COOCH3Lower150 - 190Weaker dipole-dipole interactions compared to hydrogen bonding in the parent acid.
Diethyl 3-methylpimelateC2H5OOC-(CH2)2-CH(CH3)-(CH2)2-COOC2H5Slightly Higher than Dimethyl Ester160 - 200Increased molecular weight and van der Waals forces compared to the dimethyl ester.[6]
3-MethylpimelamideH2NOC-(CH2)2-CH(CH3)-(CH2)2-CONH2Higher200 - 240Strong intermolecular hydrogen bonding between amide groups, leading to a more stable crystal lattice.

*These are predicted ranges for illustrative purposes and actual values must be determined experimentally.

Experimental Methodologies for Assessing Thermal Stability

To experimentally determine the thermal stability of 3-methylpimelic acid derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is ideal for determining the decomposition temperature, studying reaction kinetics, and identifying the composition of materials.[9]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-methylpimelic acid derivative into a TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Place Place in TGA Pan Weigh->Place Load Load Sample into TGA Place->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass Loss vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine Onset of Decomposition Plot->Determine End End Determine->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine transition temperatures such as melting point, glass transition temperature, and crystallization temperature, which provide insights into the material's stability and physical state.[11][12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 3-methylpimelic acid derivative into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.

    • Temperature Program:

      • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • Second Heating Scan: Reheat the sample to eliminate the effects of its thermal history.[13]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Analysis Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Seal Seal in DSC Pan Weigh->Seal Load Load Sample and Reference Seal->Load Heat1 First Heating Scan Load->Heat1 Cool Cooling Scan Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Identify Identify Thermal Transitions Analyze->Identify End End Identify->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of 3-methylpimelic acid and its derivatives is a critical parameter for their successful application in research, drug development, and materials science. While direct comparative data is not always available, a strong predictive understanding can be achieved by applying fundamental principles of thermal analysis. This guide provides a framework for understanding and evaluating the thermal stability of these compounds. By employing standardized techniques like TGA and DSC, researchers can obtain the crucial data needed to ensure the quality, safety, and efficacy of their products.

References

  • The thermal behaviour of dicarboxylic acids in various
  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PMC.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Georgia.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
  • Pimelic acid. Wikipedia. [Link]

  • Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. MDPI. [Link]

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters. [Link]

  • Thermogravimetric Analyzer (TGA). NETZSCH-Gerätebau GmbH. [Link]

  • Pimelic acid – Knowledge and References. Taylor & Francis. [Link]

  • Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. ChemRxiv. [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. [Link]

  • Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]

  • DSC heating (a) and cooling (b) curves of pure iPP and MWCNT-NA... ResearchGate. [Link]

  • Pimelic Acid. PubChem. [Link]

  • 3-Methylpimelic acid. PubChem. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Thermal degradation of trimethylolpropane/adipic acid hyperbranched poly(ester)s. Polymer Degradation and Stability. [Link]

  • Process for the synthesis of 3-methyl-pyridine.
  • A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. [Link]

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Comparative

validation of LC-MS/MS method for 3-methylpimelic acid quantification

Title: Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 3-Methylpimelic Acid Quantification in Cellular Matrices Introduction & Biological Context The quantification of intracellular metabolites has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 3-Methylpimelic Acid Quantification in Cellular Matrices

Introduction & Biological Context

The quantification of intracellular metabolites has become a cornerstone of modern drug development and toxicological screening. Recent advances in single-cell mass spectrometry and intracellular metabolomics have identified 3-methylpimelic acid —a branched dicarboxylic acid—as a critical biomarker for metabolic reprogramming. Elevated levels of this metabolite are strongly associated with doxorubicin-induced, caspase-independent apoptosis in MCF-7 breast cancer cells[1], as well as severe lipid dysmetabolism following exposure to environmental pollutants like 6:2 chlorinated polyfluoroalkyl ether sulfonates (6:2 Cl-PFESA)[2].

However, quantifying 3-methylpimelic acid in complex cellular matrices presents significant analytical hurdles. As a highly polar, low-molecular-weight compound, it suffers from poor retention on traditional reversed-phase columns and is highly susceptible to ion suppression from matrix phospholipids. This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS protocol.

The Causality of Analytical Challenges: A Scientific Perspective

To design a reliable assay, we must first understand the physicochemical behavior of the analyte and the matrix:

  • Phase Dewetting (Pore Collapse): 3-methylpimelic acid requires highly aqueous mobile phases (<5% organic) for adequate retention on reversed-phase columns. Under these conditions, standard C18 alkyl chains fold in on themselves to minimize aqueous exposure, expelling water from the pores. This causes a sudden, catastrophic loss of analyte retention and peak distortion.

  • Matrix-Induced Ion Suppression: Cell lysates are rich in phosphatidylcholines. In Electrospray Ionization (ESI), these highly surface-active lipids outcompete polar dicarboxylic acids for charge droplets, leading to severe signal suppression.

  • The Self-Validating Solution: A trustworthy method cannot rely on external calibration alone. It must utilize a Mixed-Mode Solid Phase Extraction (SPE) to orthogonally remove lipids, coupled with a stable-isotope-labeled internal standard (IS) to continuously monitor and correct for any residual matrix effects during every injection.

Product Performance Comparisons

Sample Preparation: Eliminating Matrix Effects

We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Anion Exchange SPE (MAX-SPE).

Table 1: Sample Preparation Performance Comparison for Cell Lysates

Extraction MethodRecovery (%)Matrix Effect (%)Precision (CV %)Mechanistic Causality
PPT (Acetonitrile) 95.2-68.5 (Severe)18.5Non-selective. Leaves phospholipids intact, which co-elute with the polar analyte and quench the ESI signal.
LLE (Ethyl Acetate) 42.1-15.212.0Poor partitioning. The highly polar dicarboxylic acid prefers the aqueous layer, resulting in unacceptable analyte loss.
MAX-SPE (Product) 94.8 -4.1 (Negligible) 3.2 Orthogonal retention. Analyte is trapped via strong anion exchange, allowing 100% methanol washes to strip away neutral/basic lipids before targeted elution.
Chromatographic Separation: Overcoming Pore Collapse

We compared a Standard Sub-2 µm C18, a HILIC (Amide) column, and a Polar-Embedded Sub-2 µm C18 (Product).

Table 2: Column Chemistry Performance Comparison

Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( Tf​ )Equilibration TimeMechanistic Causality
Standard C18 0.51.8 (Tailing)2 minPhase dewetting occurs in 99% aqueous mobile phase, causing the analyte to elute in the void volume.
HILIC (Amide) 4.21.115 minExcellent retention of polar acids, but requires excessively long re-equilibration between gradient runs, reducing throughput.
Polar-Embedded C18 2.8 1.05 3 min Polar groups embedded near the silica surface maintain a hydration sphere, preventing pore collapse and ensuring stable retention.

Step-by-Step Experimental Protocol

The following protocol represents a self-validating system. By continuously monitoring the peak area of the internal standard (3-methylpimelic acid- d3​ ), the system automatically flags any injection where matrix suppression exceeds 15%, ensuring absolute data trustworthiness.

Step 1: Matrix Lysis & Spiking
  • Harvest 1×106 cells and wash twice with ice-cold PBS.

  • Lyse cells using 500 µL of LC-MS grade Water/Methanol (50:50, v/v) containing 0.1% Formic Acid.

  • Spike the lysate with 10 µL of 3-methylpimelic acid- d3​ (Internal Standard, 100 ng/mL).

  • Sonicate for 10 minutes in an ice bath, then centrifuge at 14,000 × g for 15 minutes at 4°C.

Step 2: MAX-SPE Clean-up (Orthogonal Extraction)
  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MAX-SPE cartridge.

  • Load: Apply the 500 µL of cleared cell lysate supernatant. (Causality: The deprotonated dicarboxylic acid binds strongly to the positively charged quaternary amine of the sorbent).

  • Wash 1: 1 mL of 5% NH4​OH in Water (removes neutral and basic interferences).

  • Wash 2: 1 mL of 100% Methanol. (Causality: Disrupts hydrophobic interactions, washing away strongly bound phospholipids).

  • Elute: 1 mL of 2% Formic Acid in Methanol. (Causality: The low pH protonates the analyte, neutralizing its charge and breaking the ionic bond with the sorbent).

  • Reconstitute: Evaporate the eluate under N2​ gas at 35°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis
  • Column: Polar-Embedded C18 (100 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-4 min (linear to 40% B), 4-5 min (95% B wash), 5-8 min (1% B re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Negative Mode (ESI-).

    • Analyte MRM: m/z 173.1 111.0

    • IS MRM: m/z 176.1 114.0

Visualizations

SPE_Mechanism A Biological Matrix (Cell Lysate) B MAX-SPE Load (Analyte Retained via Anion Exchange) A->B C 100% MeOH Wash (Phospholipids Removed) B->C D 2% FA in MeOH Elution (Analyte Neutralized & Eluted) C->D E Clean Extract for LC-MS/MS D->E

Fig 1. Orthogonal sample clean-up workflow utilizing MAX-SPE to eliminate matrix effects.

Metabolic_Pathway A Toxin / Doxorubicin Exposure B Mitochondrial Deregulation A->B C Altered Lipid Metabolism B->C D 3-Methylpimelic Acid Accumulation C->D E Cellular Apoptosis D->E

Fig 2. Metabolic reprogramming pathway leading to 3-methylpimelic acid accumulation.

References

  • High-Throughput Single-Cell Mass Spectrometry Reveals Sex-Specific Metabolic Responses to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate in Zebrafish Liver Cells. Analytical Chemistry - ACS Publications. Available at:[Link]

  • A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell death. bioRxiv. Available at:[Link]

Sources

Validation

Cross-Validation of GC-MS and NMR for the Structural Elucidation and Quantification of 3-Methylpimelic Acid

Executive Summary In modern metabolomics and biomarker discovery, relying on a single analytical platform often introduces blind spots. 3-Methylpimelic acid (3-methylheptanedioic acid, C₈H₁₄O₄) is a branched-chain dicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern metabolomics and biomarker discovery, relying on a single analytical platform often introduces blind spots. 3-Methylpimelic acid (3-methylheptanedioic acid, C₈H₁₄O₄) is a branched-chain dicarboxylic acid that serves as a critical biomarker in metabolic profiling, including recent single-cell studies tracking pollutant-induced hepatotoxicity[1][2]. However, its structural elucidation and absolute quantification present distinct analytical challenges.

This guide provides a comprehensive, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-methylpimelic acid. By detailing the mechanistic causality behind experimental choices and providing self-validating protocols, this document establishes a robust framework for orthogonal cross-validation, ensuring maximum scientific integrity in your metabolic workflows[3][4].

The Analytical Challenge: Why Cross-Validation?

3-Methylpimelic acid is often masked by cellular heterogeneity in bulk tissues, making its detection highly dependent on platform sensitivity[2]. Furthermore, biological matrices contain numerous structural isomers (e.g., 2-methylpimelic acid, suberic acid) that share identical exact masses.

  • The GC-MS Dilemma: While GC-MS offers exceptional sensitivity and chromatographic resolution, Electron Ionization (EI) mass spectra of isomeric branched-chain dicarboxylic acids can be nearly indistinguishable without authentic analytical standards[5].

  • The NMR Dilemma: NMR provides unambiguous structural truth through scalar coupling and chemical shifts, but it inherently lacks the sensitivity required to detect trace-level metabolites in volume-limited samples[4].

By cross-validating these platforms, researchers can fuse the high-throughput sensitivity of GC-MS with the absolute structural certainty of NMR, resulting in a self-validating dataset that eliminates false positives[3][4].

Mechanistic Comparison: The "Why" Behind the Platforms

As an application scientist, it is crucial to understand why a sample behaves the way it does within an instrument, rather than just following a protocol.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality of Derivatization: Dicarboxylic acids like 3-methylpimelic acid contain highly polar carboxyl groups that form strong intermolecular hydrogen bonds, rendering them non-volatile and prone to column adsorption. We utilize silylation (typically BSTFA with 1% TMCS) to replace the active acidic protons with trimethylsilyl (TMS) groups. This drastically lowers the boiling point and increases thermal stability, allowing the molecule to partition effectively into the GC carrier gas[5].

  • Fragmentation Logic: Under 70 eV EI, the di-TMS derivative of 3-methylpimelic acid (MW: 318 Da) yields characteristic fragments. While the molecular ion is often weak, the [M−CH3​]+ ion at m/z 303 and ubiquitous TMS rearrangement ions (m/z 73, 147) drive library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of the Native State: NMR relies on the nuclear spin of ¹H and ¹³C isotopes in a magnetic field. Because it requires no chemical derivatization, the sample remains in its native state, completely bypassing the variable reaction efficiencies and matrix suppression effects that plague MS-based quantitation[4].

  • Structural Logic: The position of the methyl branch is unambiguously assigned via scalar coupling. In 3-methylpimelic acid, the C3-methyl group appears as a distinct doublet at approximately 0.9 ppm due to coupling with the adjacent single methine proton. An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), provides a universal reference for absolute quantification without requiring a specific 3-methylpimelic acid calibration curve.

Quantitative Data Presentation

The following table summarizes the operational parameters when analyzing 3-methylpimelic acid across both platforms.

ParameterGC-EI-MS (Di-TMS Derivative)¹H-NMR (600 MHz, Native State)
Limit of Detection (LoD) ~10–50 fmol~1–5 µmol
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Sample Volume Required 1–5 µL (post-extraction)500–600 µL
Sample State Destructive, DerivatizedNon-Destructive, Native
Structural Specificity Moderate (relies on RT and library)High (unambiguous branch assignment)
Quantification Method Relative (requires standard curve)Absolute (via internal standard DSS)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a self-validating system. The NMR data is used to anchor and validate the relative fold-changes observed in the high-throughput GC-MS runs.

Protocol A: GC-MS Sample Preparation & Acquisition
  • Extraction: Extract 50 µL of biofluid or cell lysate using 400 µL of cold methanol/water (8:2, v/v) to precipitate proteins. Centrifuge at 14,000 × g for 10 min.

  • Lyophilization: Transfer 200 µL of the supernatant to a glass vial and dry completely under a gentle stream of nitrogen or via vacuum centrifugation. Crucial Step: Any residual moisture will quench the silylation reagents.

  • Oximation: Add 30 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 min. (While 3-methylpimelic acid lacks a ketone, this step is mandatory in untargeted workflows to protect reactive carbonyls in co-extracted metabolites).

  • Silylation: Add 30 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 min.

  • Acquisition: Inject 1 µL in splitless mode onto an HP-5MS column. Use an oven program starting at 70°C, ramping to 300°C. Acquire EI data at 70 eV from m/z 50 to 600[5].

Protocol B: NMR Sample Preparation & Acquisition
  • Buffer Preparation: Prepare a 0.1 M phosphate buffer in D₂O (pH 7.4). Causality: D₂O provides the necessary deuterium lock signal for the spectrometer, while the buffer prevents chemical shift drifting due to pH variations.

  • Standard Addition: Spike the buffer with 0.5 mM DSS. This serves as both the chemical shift reference (0.00 ppm) and the absolute quantitative standard.

  • Sample Reconstitution: Dissolve the lyophilized metabolite extract (from an identical parallel sample split) in 600 µL of the prepared D₂O buffer. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1D ¹H-NMR spectra at 298 K using a 1D NOESY presaturation sequence to suppress the residual water peak. Collect 64–128 transients for sufficient signal-to-noise[4].

Protocol C: Data Fusion & Cross-Validation
  • Data Extraction: Extract peak areas for the m/z 303 ion (GC-MS) and integrate the doublet at ~0.9 ppm (NMR).

  • Statistical Fusion: Normalize both datasets. Utilize Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to correlate the variables. If 3-methylpimelic acid is a true biomarker, its VIP (Variable Importance in Projection) score will be >1.0 across both orthogonal platforms, confirming the biological variance is not an artifact of derivatization[4][5].

Analytical Workflows & Logic Visualizations

To further clarify the integration of these techniques, the following diagrams map the physical workflow and the structural logic used to identify 3-methylpimelic acid.

Workflow Sample Biological Sample (e.g., Urine/Cell Extract) Extraction Metabolite Extraction (Liquid-Liquid / SPE) Sample->Extraction Split Sample Aliquot Split Extraction->Split GC_Prep GC-MS Prep: Lyophilization + TMS Derivatization Split->GC_Prep NMR_Prep NMR Prep: D2O Buffer + DSS Internal Std Split->NMR_Prep GC_Acq GC-EI-MS Acquisition (m/z 50-600) GC_Prep->GC_Acq NMR_Acq 1H & 2D NMR Acquisition (600 MHz) NMR_Prep->NMR_Acq Data_Fusion Data Preprocessing & Statistical Fusion (OPLS-DA) GC_Acq->Data_Fusion Peak Areas NMR_Acq->Data_Fusion Integrals Validation Cross-Validated 3-Methylpimelic Acid Quantification Data_Fusion->Validation

Parallel GC-MS and NMR workflow for cross-validated metabolite quantification.

Logic cluster_GC GC-MS Logic cluster_NMR NMR Logic Target 3-Methylpimelic Acid (C8H14O4) Deriv Di-TMS Derivatization (MW: 318) Target->Deriv H_NMR 1H NMR Spectrum Target->H_NMR Frag1 [M-CH3]+ (m/z 303) Deriv->Frag1 Frag2 m/z 73 & 147 (TMS signatures) Deriv->Frag2 Match Unambiguous Identification Frag1->Match Library Methyl Doublet (C3-CH3) ~0.9 ppm H_NMR->Methyl Methylene Multiplets (CH2) 1.2 - 2.3 ppm H_NMR->Methylene Methyl->Match Structure

Structural elucidation logic combining GC-MS fragmentation and NMR chemical shifts.

Conclusion

The identification and quantification of 3-methylpimelic acid should not rely on a single point of failure. By leveraging GC-MS for its unparalleled sensitivity and separation of complex biological matrices, and cross-validating those findings with the absolute structural and quantitative authority of NMR, researchers can achieve a highly rigorous analytical standard. This multi-platform data fusion approach mitigates the inherent limitations of each technique, ensuring that biomarker discovery pipelines remain both sensitive and structurally unassailable[3][4].

References

  • Griffith, C. M., et al. "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation." Journal of Proteome Research. Available at:[Link]

  • National Center for Biotechnology Information. "3-Methylpimelic acid | C8H14O4 | CID 21510350." PubChem Database. Available at:[Link]

  • Wang, X., et al. "High-Throughput Single-Cell Mass Spectrometry Reveals Sex-Specific Metabolic Responses to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate in Zebrafish Liver Cells." Analytical Chemistry. Available at:[Link]

  • Zanatta, et al. "Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications." MDPI. Available at:[Link]

  • Park, S., et al. "A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome." ACS Omega. Available at:[Link]

Sources

Comparative

comparative analysis of branched versus linear dicarboxylic acids

As a Senior Application Scientist in polymer chemistry and formulation development, selecting the correct dicarboxylic acid monomer is a critical decision that dictates the thermodynamic, mechanical, and pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and formulation development, selecting the correct dicarboxylic acid monomer is a critical decision that dictates the thermodynamic, mechanical, and pharmacokinetic profiles of the resulting drug delivery system.

This guide provides an in-depth comparative analysis of linear versus branched dicarboxylic acids , focusing on their physicochemical properties, influence on polymer architecture (specifically polyanhydrides and polyesters), and their performance in advanced drug delivery applications.

Mechanistic Physicochemical Comparison

The fundamental difference between linear and branched dicarboxylic acids lies in their spatial geometry, which directly dictates intermolecular interactions, crystal packing, and thermal transitions.

Crystallinity and Thermal Transitions

Linear aliphatic dicarboxylic acids (e.g., adipic, suberic, and sebacic acid) exhibit highly ordered crystal lattices. They demonstrate a well-documented "alternating effect," where acids with an even number of carbon atoms have significantly higher melting points than the next in the series with an odd number, due to optimal intermolecular hydrogen bonding and dense packing[1].

Conversely, introducing an alkyl branch (e.g., 2,2-dimethylsuccinic acid or long-chain diabolic acid) disrupts this close packing. The steric hindrance of the branch increases the free volume between polymer chains. When incorporated into polymers, branched diacids act as internal plasticizers. Experimental data shows that branched diacids are significantly more effective at reducing the glass transition temperature ( Tg​ ) and polymer melt viscosity than their linear counterparts of similar molecular weight[2].

Solubility and Ionization

Steric shielding in branched dicarboxylic acids alters their solvation dynamics and apparent pKa​ . The alkyl branches can shield the carboxylate groups from solvent molecules, slightly reducing aqueous solubility while increasing lipophilicity. This shift is highly advantageous for encapsulating hydrophobic active pharmaceutical ingredients (APIs).

Table 1: Quantitative Comparison of Polymerized Diacid Properties

Physicochemical PropertyLinear Dicarboxylic Acids (e.g., Sebacic Acid)Branched Dicarboxylic Acids (e.g., Diabolic Acid)Causality / Mechanism
Crystallinity HighLow to ModerateAlkyl branches disrupt intermolecular van der Waals forces and hydrogen bonding.
Melting Point ( Tm​ ) Higher (Alternating pattern)LoweredDisrupted crystal lattice requires less thermal energy to break apart.
Glass Transition ( Tg​ ) HigherLowered (by ~3-4°C per mole%)Increased free volume enhances polymer chain mobility[2].
Polymer Degradation Slower, surface-erosionFaster, bulk/triphasic erosionAmorphous domains allow rapid water penetration into the polymer matrix[3].
Drug Release Kinetics Near zero-orderTunable, higher initial releaseMatrix swelling and bulk degradation facilitate faster API diffusion.

Impact on Polymer Science and Drug Delivery

When formulating biodegradable nanocarriers, polyanhydrides synthesized from dicarboxylic acids are the gold standard due to their biocompatibility and predictable degradation into non-toxic diacid monomers[4].

Polyanhydride Nanoparticles

Linear poly(sebacic anhydride) (PSA) degrades primarily via surface erosion because its high crystallinity prevents water from penetrating the bulk of the polymer. This results in a highly predictable, zero-order drug release profile.

However, when branched dicarboxylic acids (or branching agents like 1,3,5-benzenetricarboxylic acid) are polymerized, the resulting branched polyanhydrides exhibit significantly higher molecular weights but lower specific viscosities[3]. More importantly, the amorphous nature of branched polyanhydrides allows water to permeate the matrix, shifting the degradation mechanism to a triphasic bulk erosion profile. This is highly beneficial for the rapid release of therapeutics, such as morphine or temozolomide, where an initial burst followed by sustained release is clinically desired[3].

Archaeosomes and Lipid Nanoparticles

Beyond polyanhydrides, naturally occurring branched dicarboxylic acids, such as diabolic acid (found in the membranes of hyperthermophilic bacteria), are utilized to synthesize archaeosomes[5]. These specialized lipid vesicles leverage the branched, bolaamphiphilic structure of the diacids to create highly stable membranes that resist oxidative stress and extreme pH, making them superior to standard linear-lipid liposomes for oral drug delivery and vaccine adjuvants[5].

Degradation cluster_linear Linear Dicarboxylic Acids cluster_branched Branched Dicarboxylic Acids L1 High Crystallinity (Dense Packing) L2 Restricted Water Penetration L1->L2 L3 Surface Erosion & Zero-Order Release L2->L3 B1 Steric Hindrance (Increased Free Volume) B2 Amorphous Domains (Water Permeable) B1->B2 B3 Bulk / Triphasic Erosion (Tunable Release) B2->B3

Structural impact of diacid geometry on polymer degradation and drug release pathways.

Experimental Methodologies

To objectively compare linear and branched diacids, the following self-validating protocol outlines the synthesis of polyanhydride nanoparticles and the subsequent evaluation of their drug release kinetics.

Protocol 1: Melt-Polycondensation of Polyanhydrides

Causality Note: Melt-polycondensation is chosen over solution polymerization to avoid residual toxic solvents and to drive the equilibrium toward high-molecular-weight polymers by continuously removing the acetic acid byproduct under vacuum.

  • Monomer Activation: Reflux 10.0 g of the chosen dicarboxylic acid (e.g., linear sebacic acid or a branched derivative) in 50 mL of acetic anhydride at 140°C for 30 minutes under a dry nitrogen atmosphere[4].

  • Prepolymer Isolation: Remove the excess acetic anhydride under vacuum. Dissolve the resulting prepolymer in dry dichloromethane, precipitate in cold petroleum ether, and dry under a vacuum desiccator overnight.

  • Polycondensation: Transfer 5.0 g of the prepolymer to a glass ampoule. Immerse in an oil bath at 180°C under a high vacuum (< 0.1 mmHg) for 90 minutes. The reaction is complete when the melt viscosity reaches a plateau.

  • Purification: Cool the polymer, dissolve in anhydrous chloroform, and precipitate into anhydrous diethyl ether.

Protocol 2: Nanoparticle Formulation and In Vitro Release Assay

Causality Note: Solvent displacement (nanoprecipitation) is utilized to ensure uniform nanoparticle size distribution, which is critical for minimizing variance in surface-area-dependent release kinetics.

  • Formulation: Dissolve 50 mg of the synthesized polyanhydride and 5 mg of the model drug (e.g., Temozolomide) in 2 mL of acetone.

  • Nanoprecipitation: Inject the organic phase dropwise into 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) under high-speed magnetic stirring (1000 rpm).

  • Solvent Evaporation: Stir the suspension at room temperature for 4 hours to evaporate the acetone. Collect the nanoparticles via centrifugation at 15,000 rpm for 20 minutes and lyophilize.

  • Release Assay: Suspend 10 mg of drug-loaded nanoparticles in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C in a shaking incubator (100 rpm).

  • Quantification: At predetermined intervals (1h, 2h, 4h, 8h, 24h, etc.), centrifuge the samples, extract 1 mL of the supernatant, replace with fresh PBS, and quantify the drug concentration using HPLC (UV detection at 329 nm for Temozolomide).

ExperimentalWorkflow N1 1. Monomer Activation (Acetic Anhydride Reflux) N2 2. Melt Polycondensation (180°C, High Vacuum) N1->N2 N3 3. Nanoparticle Formulation (Solvent Displacement) N2->N3 N4 4. In Vitro Release Assay (HPLC Quantification) N3->N4

Experimental workflow from diacid monomer activation to in vitro drug release quantification.

Conclusion

The selection between linear and branched dicarboxylic acids is a powerful formulation lever. Linear diacids offer high crystallinity, mechanical strength, and strict zero-order surface erosion, making them ideal for long-term, sustained-release implants. In contrast, branched diacids disrupt polymer packing, lower the Tg​ , and promote bulk erosion. This makes branched architectures superior for applications requiring rapid, triphasic drug release, enhanced polymer solubility, or the stabilization of specialized lipid membranes like archaeosomes.

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Validation

reference standards for 3-methylpimelic acid analytical validation

Title: Analytical Validation of 3-Methylpimelic Acid: A Comparison Guide to Reference Standards and LC-HRMS Methodologies Introduction & Biological Relevance 3-Methylpimelic acid (3-MPA) is a branched-chain dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of 3-Methylpimelic Acid: A Comparison Guide to Reference Standards and LC-HRMS Methodologies

Introduction & Biological Relevance 3-Methylpimelic acid (3-MPA) is a branched-chain dicarboxylic acid (C8H14O4) with a molecular weight of 174.19 g/mol [1]. In recent years, it has emerged as a critical intracellular metabolite biomarker. Alterations in 3-MPA levels have been mapped in doxorubicin-induced apoptotic pathways in[2], as well as in the high-coverage carboxylated metabolite profiling of[3].

However, quantifying dicarboxylic acids like 3-MPA presents a profound analytical challenge. They exhibit notoriously poor ionization efficiency in standard negative electrospray ionization (ESI-)[3]. As a Senior Application Scientist, I frequently see assays fail not due to instrument sensitivity, but because of improper reference standard selection and a lack of matrix-effect mitigation. This guide objectively compares the performance of different 3-MPA reference standards and provides a self-validating, derivatization-assisted LC-HRMS protocol.

Comparison of 3-Methylpimelic Acid Reference Standards

Selecting the correct tier of reference standard dictates the analytical ceiling of your assay. A common pitfall in early-stage drug development is utilizing analytical-grade standards for absolute quantification without accounting for ion suppression.

Table 1: Performance and Application Comparison of 3-MPA Reference Standards

Standard TierPurity & TraceabilityMatrix Effect CorrectionRecommended ApplicationPerformance vs. Alternatives
Certified Reference Material (CRM) >99%, ISO 17034 accredited, exact mass fraction.None (Requires SIL-IS pairing).Absolute quantification in regulated clinical trials (GLP/GCP).Highest accuracy; highest cost. Overkill for early in vitro screening.
Analytical Grade >98%, CoA provided, no metrological traceability.None.Qualitative screening, method development, relative fold-change.Cost-effective. Prone to >20% error in complex matrices if used alone.
Stable Isotope-Labeled (SIL-IS) >98% chemical, >99% isotopic purity (e.g., 3-MPA-d3).Optimal. Co-elutes and mirrors analyte suppression.Internal calibration, recovery validation, matrix effect nullification.The gold standard for self-validating assays. Essential for derivatization workflows.

Causality in Standard Selection: Why is a SIL-IS mandatory for 3-MPA? Because overcoming the poor ESI- response requires chemical derivatization (e.g., using secondary amines). Derivatization kinetics fluctuate based on the specific microenvironment of the biological sample. By spiking a SIL-IS before sample preparation, any incomplete derivatization or extraction loss happens equally to the endogenous 3-MPA and the SIL-IS. The ratio remains constant, creating a self-validating system.

Mechanistic Workflow: Secondary Amine-Assisted LC-HRMS

To achieve high-coverage profiling of carboxylated metabolites, recent methodologies employ N-methylphenylethylamine (MPEA) derivatization[3].

Causality Behind Experimental Choices:

  • Why MPEA? MPEA tags the carboxyl groups of 3-MPA, introducing a readily protonated secondary amine. This shifts the detection from ESI- to positive ESI (ESI+), amplifying the MS response by up to 100-fold and providing a distinct mass shift that isolates 3-MPA from isobaric background noise[3].

  • Why Hypotonic Lysis? As demonstrated in MCF-7 cell models, hypotonic lysis preserves fragile intracellular metabolite networks better than harsh detergent-based buffers[2].

Workflow Step1 1. Cell Lysis (Hypotonic Buffer) Step2 2. SIL-IS Spiking (Internal Control) Step1->Step2 Step3 3. Solvent Extraction (Cold MeOH / MTBE) Step2->Step3 Step4 4. Amine Derivatization (MPEA Labeling) Step3->Step4 Step5 5. LC-HRMS Analysis (Positive ESI Mode) Step4->Step5

Figure 1: Self-validating LC-HRMS workflow for 3-methylpimelic acid quantification.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol ensures high-fidelity quantification of 3-MPA from cell culture models (e.g., HepG2 or MCF-7).

Phase 1: Extraction and Internal Calibration

  • Harvest & Lyse: Pellet 6.0 × 10⁶ cells. Resuspend in 200 µL of ice-cold hypotonic lysis buffer.

  • Spike SIL-IS (The Self-Validation Step): Add 10 µL of 3-MPA-d3 (1 µg/mL) directly to the lysate. Crucial: Spiking here, rather than post-extraction, validates the entire downstream recovery process.

  • Biphasic Extraction: Add 400 µL of cold Methanol (MeOH) followed by 400 µL of Methyl tert-butyl ether (MTBE)[3]. Sonicate in an ice bath for 10 minutes.

  • Centrifuge: 13,000 x g for 5 minutes at 4°C. Collect the upper organic layer and dry under a gentle nitrogen stream.

Phase 2: MPEA Derivatization 5. Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous tetrahydrofuran (THF). 6. Labeling: Add MPEA reagent and coupling agents (e.g., EDC/HOBt). Incubate at 40°C for 60 minutes. The MPEA reacts with the dicarboxylic groups of 3-MPA, forming an amide bond[3]. 7. Quench: Add 100 µL of 5% formic acid in water to stop the reaction.

Phase 3: LC-HRMS Acquisition 8. Chromatography: Inject 3.0 µL onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2]. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.3 mL/min. 9. Detection: Operate the HRMS in Positive ESI mode. Monitor the exact mass of the MPEA-derivatized 3-MPA and its corresponding d3-labeled internal standard.

Experimental Data: Validation Metrics Comparison

To demonstrate the absolute necessity of SIL-IS pairing, the following table summarizes the analytical validation parameters of 3-MPA quantified using an external analytical grade standard versus an internally calibrated SIL-IS system.

Table 2: LC-HRMS Validation Parameters (MPEA-Derivatized 3-MPA in HepG2 Matrix)

Validation ParameterExternal Calibration (Analytical Grade Only)Internal Calibration (CRM + SIL-IS)Causality / Scientific Insight
Linearity (R²) 0.9850.999SIL-IS corrects for non-linear derivatization kinetics at high concentrations.
Limit of Detection (LOD) 15.0 ng/mL2.5 ng/mLMPEA derivatization + ESI+ enhances baseline sensitivity[3].
Recovery (%) 65% - 82% (Variable)98% - 102% (Consistent)SIL-IS nullifies extraction losses and matrix-induced ion suppression.
Intra-day Precision (CV%) 14.5%3.2%Co-elution of SIL-IS perfectly normalizes injection-to-injection variability.

Conclusion For the analytical validation of 3-methylpimelic acid, relying solely on analytical grade standards yields unacceptable variance in complex biological matrices. The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) combined with secondary amine (MPEA) derivatization transforms a highly variable assay into a robust, self-validating system capable of precise intracellular biomarker profiling.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylpimelic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system engineered around the specific physicochemical properties of the molecule at hand. When han...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system engineered around the specific physicochemical properties of the molecule at hand. When handling 3-Methylpimelic acid , standard generic safety protocols are insufficient. To ensure absolute operational safety, prevent cross-contamination, and maintain sample integrity, we must design our protective strategies based on the compound's intrinsic chemical behavior.

Physicochemical Context & Hazard Causality

3-Methylpimelic acid (IUPAC: 3-methylheptanedioic acid; Molecular Formula: C8H14O4) is a branched-chain aliphatic dicarboxylic acid with a molecular weight of 174.19 g/mol [1]. At standard temperature and pressure, it exists as a crystalline solid powder. Understanding its physical state and chemical class is critical for predicting its behavior in the laboratory:

  • Particulate Aerosolization & Respiratory Hazard: As a dry powder, 3-Methylpimelic acid is highly susceptible to aerosolization during transfer and weighing. Inhalation of these micro-particulates causes acute irritation to the respiratory tract mucosa.

  • Triboelectric Charging (Static Adhesion): Organic powders frequently exhibit static charging. When handled with synthetic materials, the powder can disperse unpredictably, adhering to gloves, scales, and the operator's clothing, thereby increasing the risk of secondary exposure.

  • Dermal and Ocular Reactivity: As a dicarboxylic acid, it acts as a localized proton donor. If the powder contacts the moisture of the eyes or sweat on the skin, it rapidly dissolves, causing a localized drop in pH that leads to chemical irritation or burns.

Core Personal Protective Equipment (PPE) Matrix

To neutralize these specific mechanistic risks, we deploy a targeted PPE matrix. Every piece of equipment is selected based on chemical compatibility and physical barrier efficacy.

PPE CategorySpecification & StandardMechanistic Justification & CausalityReplacement Frequency
Hand Protection Nitrile gloves (≥0.11 mm thickness, powder-free)Aliphatic organic acids exhibit extremely low permeation rates through nitrile rubber. Latex is avoided due to allergen potential and inferior chemical resistance.Replace immediately if contaminated, torn, or after 2 hours of continuous use.
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166 compliant)Standard safety glasses leave gaps at the brow and cheeks. Snug-fitting goggles prevent airborne crystalline dust from reaching the ocular mucosa.Inspect before each use; replace if scratched or if the rubber seal is degraded.
Body Protection 100% Cotton Lab Coat (Knee-length, cuffed sleeves)Cotton dissipates static electricity far better than synthetic blends (e.g., polyester), preventing the triboelectric adhesion of the acid powder to the operator.Launder weekly through a certified chemical laundry service; do not wash at home.
Respiratory Control Chemical Fume Hood (Face velocity: 80–120 fpm)Primary engineering control. The directional airflow captures aerosolized particulates generated during weighing, preventing inhalation.Continuous monitoring via flow alarm during operation.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is a self-validating system designed to prevent exposure while maintaining the analytical purity of the 3-Methylpimelic acid.

HandlingWorkflow Start 1. Pre-Operation Setup Verify Fume Hood & Anti-Static Tools PPE 2. Don PPE Nitrile Gloves, Goggles, Cotton Lab Coat Start->PPE Weighing 3. Weighing & Transfer Keep sash low, use grounded spatula PPE->Weighing Process 4. Chemical Integration Dissolve in appropriate solvent Weighing->Process Clean 5. Decontamination Wipe surfaces with damp cloth Process->Clean Doff 6. Doff PPE & Wash Remove gloves inside-out, wash hands Clean->Doff

Caption: Workflow for the safe handling and transfer of 3-Methylpimelic acid.

Step 1: Pre-Operational Environmental Setup

  • Verify that the chemical fume hood is fully operational and the sash is positioned at the designated safe operating height.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can react exothermically with dicarboxylic acids.

  • Place an anti-static weighing boat and a grounded stainless-steel micro-spatula inside the hood. Causality: Plastic spatulas generate static electricity, causing the powder to repel, aerosolize, and contaminate the balance.

Step 2: PPE Donning Sequence

  • Inspect the 100% cotton lab coat for contamination and button it completely to the neck.

  • Don chemical splash goggles, ensuring a tight seal against the face.

  • Wash and dry hands thoroughly before donning powder-free nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 3: Active Weighing and Transfer

  • Open the primary container of 3-Methylpimelic acid only within the localized airflow of the fume hood.

  • Using the grounded stainless-steel spatula, transfer the required mass smoothly. Avoid dropping the powder from a height, as the kinetic energy upon impact will generate a dust cloud.

  • Seal the primary container immediately after the required mass is obtained to minimize ambient moisture absorption (hygroscopy).

Step 4: Post-Handling Decontamination and Doffing

  • Wipe down the exterior of the closed primary container, the balance, and the spatulas with a damp, lint-free cloth to capture any stray micro-particulates.

  • Doff gloves using the "beak method" (pulling them inside out) to trap any chemical residue inside the glove. Dispose of gloves in a designated solid hazardous waste bin.

  • Wash hands and forearms thoroughly with soap and water before removing eye protection.

Spill Response and Disposal Plan

In the event of a containment failure, rapid and mechanically sound remediation is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected 3-Methylpimelic Acid Assess Assess Physical State Spill->Assess Solid Solid (Powder) Spill Avoid dry sweeping Assess->Solid Powder Liquid Liquid (Solution) Spill Neutralize if highly acidic Assess->Liquid Solution SolidAction Cover with damp paper towel or HEPA vacuum Solid->SolidAction LiquidAction Absorb with inert material (e.g., vermiculite, sand) Liquid->LiquidAction Waste Transfer to HDPE Waste Container SolidAction->Waste LiquidAction->Waste Label Label: 'Hazardous Organic Acid Waste' Contact EHS Waste->Label

Caption: Decision matrix for 3-Methylpimelic acid spill response and disposal.

Solid Spill Containment (Powder Form)

  • Isolate: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, ensure all personnel in the vicinity don N95/P100 particulate respirators.

  • Suppress: Never dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the acid powder. Instead, cover the spill with damp paper towels to dissolve and trap the dust, or use a specialized HEPA-filtered vacuum designed for hazardous particulates.

  • Collect: Carefully scoop the dampened material using a non-sparking plastic or coated shovel.

Liquid Spill Containment (Solution Form)

  • Neutralize (If Highly Concentrated): If the 3-Methylpimelic acid is dissolved in an aqueous solution, apply a mild neutralizing agent such as sodium bicarbonate ( NaHCO3​ ) carefully to the edges of the spill, working inward. Causality: Neutralizing from the outside in prevents the spread of the liquid and safely buffers the pH.

  • Absorb: Once bubbling ceases (indicating neutralization of the acid), apply an inert absorbent material like vermiculite, sand, or universal spill pads.

Waste Segregation and Disposal

  • Transfer all collected spill debris, contaminated paper towels, and spent PPE into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Label the container explicitly as "Hazardous Waste: Solid Organic Acid (3-Methylpimelic Acid)."

  • Store the waste container in a designated secondary containment area away from reactive metals and bases, and coordinate with Environmental Health and Safety (EHS) for final incineration or chemical disposal.

References

  • Title: 3-Methylpimelic acid | C8H14O4 | CID 21510350 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

Sources

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